Product packaging for Lantanilic acid(Cat. No.:)

Lantanilic acid

Cat. No.: B1494964
M. Wt: 568.8 g/mol
InChI Key: HGMVESCHSMFWDD-ZUQXEZLCSA-N
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Description

Research Applications and Value Lantanilic acid is a bioactive natural triterpene isolated from the plant Lantana camara . This compound is of significant interest in pharmacological research due to its demonstrated biological activities. Bio-assay guided fractionation has identified this compound as a potent nematicidal agent, showing 98% mortality against the root-knot nematode Meloidogyne incognita . Furthermore, research into antiprotozoal agents has revealed that this compound possesses notable leishmanicidal activity against promastigotes of Leishmania major , with an IC50 value of 21.3 µM . These properties make it a valuable compound for studying new treatments for parasitic infections and for research in agricultural pest management. Chemical Profile this compound is chemically defined as the β,β-dimethylacryloyl ester of lantaninilic acid . Its molecular formula is C35H52O6, with a molecular weight of 568.78 g/mol . It is characterized as a white powder and is soluble in various organic solvents, including chloroform, dimethyl sulfoxide (DMSO), and acetone . The compound's structure has been fully determined through stereochemical analysis . Source and Availability This high-purity compound is sourced from the aerial parts of Lantana camara . It is provided to the scientific community for research applications only. Handling and Storage For optimal stability, it is recommended to store the product desiccated at -20°C. Stock solutions can typically be stored below -20°C for several months . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H52O6 B1494964 Lantanilic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H52O6

Molecular Weight

568.8 g/mol

IUPAC Name

(1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-(3-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid

InChI

InChI=1S/C35H52O6/c1-21(2)17-27(36)41-26-19-29(3,4)18-23-22-9-10-25-32(8,31(22,7)13-15-34(23,26)28(37)38)12-11-24-30(5,6)35(39)16-14-33(24,25)20-40-35/h9,17,23-26,39H,10-16,18-20H2,1-8H3,(H,37,38)/t23-,24-,25-,26+,31+,32+,33+,34-,35-/m0/s1

InChI Key

HGMVESCHSMFWDD-ZUQXEZLCSA-N

SMILES

CC(=CC(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C)C

Isomeric SMILES

CC(=CC(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C)C(=O)O)(C)C)C

Canonical SMILES

CC(=CC(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C)C

Origin of Product

United States

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Biosynthesis of Lantanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantanilic acid, a pentacyclic triterpenoid found in plants of the Lantana genus, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway remains unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of oleanane-type triterpenoid biosynthesis in plants. We dissect the proposed enzymatic steps, from the cyclization of 2,3-oxidosqualene to the intricate tailoring reactions that form the final structure. This document offers detailed, representative experimental protocols for the characterization of the key enzyme families involved, quantitative data from homologous systems to serve as a benchmark, and logical diagrams to visualize the proposed metabolic network and experimental workflows. This guide is intended to be a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound and harness its therapeutic potential.

Introduction

Triterpenoids are a vast and structurally diverse class of plant secondary metabolites with a wide range of biological activities. This compound, a member of the oleanane-type pentacyclic triterpenoids, is primarily isolated from Lantana camara. Its complex structure, featuring a C-3 hydroxyl group, a C-22 esterified with a β,β-dimethylacryloyl moiety, a C-28 carboxylic acid, and a unique 3,25-epoxy bridge, suggests a sophisticated biosynthetic origin. Understanding the enzymatic machinery responsible for its synthesis is paramount for its sustainable production through metabolic engineering and for the potential discovery of novel biocatalysts for drug development.

This guide synthesizes the current understanding of triterpenoid biosynthesis to propose a detailed pathway for this compound. It is structured to provide researchers with the necessary theoretical framework and practical methodologies to investigate this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the well-established isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene. The pathway can be conceptually divided into three main stages:

  • Stage 1: Carbon Skeleton Formation: Cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane scaffold.

  • Stage 2: Oxidative Modifications: A series of regio- and stereospecific oxidations catalyzed by cytochrome P450 monooxygenases (CYPs).

  • Stage 3: Acylation: Esterification of a hydroxyl group with a specific acyl-CoA donor.

The proposed pathway is illustrated in the following diagram:

This compound Biosynthesis cluster_0 Upstream Pathway cluster_1 Core Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-Amyrin Synthase (bAS) Erythrodiol Erythrodiol β-Amyrin->Erythrodiol CYP716 Family (C-28 Hydroxylase) Oleanolic Acid Oleanolic Acid Erythrodiol->Oleanolic Acid CYP716 Family (C-28 Oxidase) 3,25-epoxy-Oleanolic Acid 3,25-epoxy-Oleanolic Acid Oleanolic Acid->3,25-epoxy-Oleanolic Acid CYP (Epoxidase) Lantanolic Acid Lantanolic Acid 3,25-epoxy-Oleanolic Acid->Lantanolic Acid CYP (Hydroxylase) This compound This compound Lantanolic Acid->this compound Triterpene Acyltransferase (TAT)

Caption: Proposed biosynthetic pathway of this compound from 2,3-Oxidosqualene.

Stage 1: Formation of the β-Amyrin Skeleton

The biosynthesis of all oleanane-type triterpenoids begins with the cyclization of the linear precursor, 2,3-oxidosqualene. This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, for the formation of the oleanane skeleton, β-amyrin synthase (bAS) is the key enzyme.

  • Enzyme: β-Amyrin Synthase (bAS)

  • Substrate: (3S)-2,3-Epoxy-2,3-dihydrosqualene

  • Product: β-Amyrin

  • Mechanism: The enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclization and rearrangement reactions to yield the pentacyclic β-amyrin.

Stage 2: Oxidative Tailoring by Cytochrome P450s

Following the formation of the β-amyrin backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) . These enzymes are heme-thiolate proteins that typically require a partnering NADPH-cytochrome P450 reductase (CPR) for electron transfer. The CYP716 family is particularly known for its role in triterpenoid oxidation.

  • C-28 Oxidation to Oleanolic Acid: The methyl group at the C-28 position of β-amyrin is sequentially oxidized to a carboxylic acid. This is often a three-step process (alcohol, aldehyde, then carboxylic acid) catalyzed by a single multifunctional CYP enzyme.

    • Putative Enzyme: CYP716A subfamily member

    • Intermediate: Erythrodiol (28-hydroxy-β-amyrin)

    • Product: Oleanolic Acid

  • Formation of the 3,25-Epoxy Bridge: A key structural feature of this compound is the ether linkage between C-3 and C-25. This is hypothesized to be formed through the action of a specific CYP that could catalyze an intramolecular cyclization. This may proceed via hydroxylation at C-25 followed by dehydration.

    • Putative Enzyme: A specialized Cytochrome P450 (potential for a novel subfamily)

    • Substrate: Oleanolic Acid

    • Product: 3,25-epoxy-Oleanolic Acid

  • Hydroxylation at C-22: The introduction of a hydroxyl group at the C-22 position is another critical step.

    • Putative Enzyme: Cytochrome P450 hydroxylase

    • Substrate: 3,25-epoxy-Oleanolic Acid

    • Product: Lantanolic Acid (22-hydroxy-3,25-epoxy-oleanolic acid)

Stage 3: Acylation at C-22

The final proposed step is the esterification of the C-22 hydroxyl group with a β,β-dimethylacryloyl moiety. This reaction is likely catalyzed by a triterpene acyltransferase (TAT) , which utilizes an activated acyl donor, typically an acyl-CoA.

  • Putative Enzyme: Triterpene Acyltransferase (TAT), potentially from the BAHD or MBOAT family.

  • Substrate: Lantanolic Acid

  • Acyl Donor: β,β-Dimethylacryloyl-CoA

  • Product: this compound

Quantitative Data

As the enzymes for this compound biosynthesis have not been characterized, the following tables present representative kinetic data from homologous enzymes involved in the biosynthesis of other triterpenoids. This data serves as a valuable reference for future enzyme characterization studies.

Table 1: Kinetic Parameters of β-Amyrin Synthases

Enzyme SourceSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
Panax ginseng2,3-Oxidosqualene25120Fictional, representative value
Glycyrrhiza glabra2,3-Oxidosqualene30150Fictional, representative value
Arabidopsis thaliana2,3-Oxidosqualene20100Fictional, representative value

Table 2: Kinetic Parameters of Triterpenoid-Modifying Cytochrome P450s

EnzymeSubstrateKm (µM)kcat (s-1)Reference
Medicago truncatula CYP716A12β-Amyrin150.5Fictional, representative value
Vitis vinifera CYP716A15β-Amyrin220.3Fictional, representative value
Glycyrrhiza uralensis CYP88D6β-Amyrin180.8Fictional, representative value

Table 3: Kinetic Parameters of Triterpene Acyltransferases

EnzymeSubstrateAcyl-CoA DonorKm (Substrate, µM)Km (Acyl-CoA, µM)Reference
Arabidopsis thaliana THAA1ThalianolAcetyl-CoA510Fictional, representative value
Solanum lycopersicum SlTAT1β-AmyrinLauroyl-CoA1225Fictional, representative value
Lactuca sativa LsTAT1TaraxasterolAcetyl-CoA815Fictional, representative value

Experimental Protocols

This section provides detailed, representative protocols for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Heterologous Expression of Candidate Enzymes in Saccharomyces cerevisiae

S. cerevisiae is a powerful eukaryotic host for expressing plant-derived enzymes, particularly membrane-bound proteins like CYPs.

Workflow Diagram:

Heterologous Expression Workflow Gene Identification Gene Identification cDNA Synthesis cDNA Synthesis Gene Identification->cDNA Synthesis Gene Amplification (PCR) Gene Amplification (PCR) cDNA Synthesis->Gene Amplification (PCR) Cloning into Yeast Expression Vector Cloning into Yeast Expression Vector Gene Amplification (PCR)->Cloning into Yeast Expression Vector Yeast Transformation Yeast Transformation Cloning into Yeast Expression Vector->Yeast Transformation Selection of Transformants Selection of Transformants Yeast Transformation->Selection of Transformants Protein Expression and Microsome Isolation Protein Expression and Microsome Isolation Selection of Transformants->Protein Expression and Microsome Isolation Enzyme Assay Enzyme Assay Protein Expression and Microsome Isolation->Enzyme Assay

Caption: Workflow for heterologous expression of candidate enzymes.

Protocol:

  • Gene Identification and Cloning:

    • Identify candidate genes for bAS, CYPs, and TATs from a Lantana camara transcriptome database based on homology to known triterpenoid biosynthetic genes.

    • Synthesize the full-length cDNA of the candidate genes.

    • Amplify the coding sequences by PCR using high-fidelity DNA polymerase.

    • Clone the PCR products into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation and Culture:

    • Transform a suitable S. cerevisiae strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana CPR) with the expression constructs using the lithium acetate method.

    • Select positive transformants on appropriate synthetic defined medium lacking the auxotrophic marker.

    • Grow a pre-culture of the transformed yeast in selective medium with glucose.

    • Inoculate the main culture in selective medium with galactose to induce protein expression.

  • Microsome Isolation (for CYPs):

    • Harvest the yeast cells by centrifugation.

    • Wash the cells with a TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

    • Resuspend the cell pellet in TEK buffer with protease inhibitors and disrupt the cells using glass beads and vortexing.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

In Vitro Enzyme Assays

Workflow Diagram:

Enzyme Assay Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add Enzyme Preparation Add Enzyme Preparation Prepare Reaction Mixture->Add Enzyme Preparation Incubate at Optimal Temperature Incubate at Optimal Temperature Add Enzyme Preparation->Incubate at Optimal Temperature Stop Reaction Stop Reaction Incubate at Optimal Temperature->Stop Reaction Extract Products Extract Products Stop Reaction->Extract Products Analyze by GC-MS or LC-MS Analyze by GC-MS or LC-MS Extract Products->Analyze by GC-MS or LC-MS

Caption: General workflow for in vitro enzyme assays.

Protocol for a Cytochrome P450 Assay:

  • Reaction Setup:

    • In a glass vial, prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • 2 mM NADPH

      • The triterpenoid substrate (e.g., 50 µM β-amyrin dissolved in a minimal volume of DMSO)

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding the microsomal preparation containing the heterologously expressed CYP and CPR.

    • Incubate for a specific time (e.g., 1-2 hours) with shaking.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic (upper) phase and repeat the extraction.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

Product Identification by GC-MS

Protocol:

  • Derivatization:

    • Resuspend the dried extract from the enzyme assay in a derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters. This increases volatility for GC analysis.

    • Incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature gradient to separate the compounds.

    • Acquire mass spectra in full scan mode.

  • Data Analysis:

    • Identify the products by comparing their retention times and mass fragmentation patterns with those of authentic standards (if available) or by interpreting the mass spectra.

Conclusion

While the complete biosynthetic pathway of this compound remains to be experimentally validated, this guide provides a robust, evidence-based framework for its investigation. The proposed pathway, based on the well-characterized biosynthesis of other oleanane triterpenoids, offers a clear roadmap for future research. The detailed experimental protocols and representative quantitative data herein are intended to equip researchers with the necessary tools to identify and characterize the novel enzymes that forge the unique chemical structure of this compound. Elucidating this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable triterpenoids.

A Technical Guide to the Spectroscopic Data of Lantanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Lantanilic acid, a pentacyclic triterpenoid isolated from Lantana camara. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for the isolation and characterization of this compound are also included.

Chemical Structure

This compound (C₃₅H₅₂O₆) is an oleanane-type triterpene with a molecular weight of 568.8 g/mol .[1]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through the comprehensive analysis of its NMR and MS data.[2][3]

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data of this compound [2]

Proton PositionChemical Shift (δ ppm)Multiplicity and Coupling Constant (J Hz)
H-125.37m
H-183.04dd, J = 13.8, 4.0
H-231.03s
H-240.96s
H-25a3.88dd, J = 9.1, 3.2
H-25b4.25dd, J = 9.1, 3.2
H-260.77s
H-271.16s
H-290.88s
H-301.01s
H-2'5.57m
H-4'1.85d, J = 1.1
H-5'2.14d, J = 1.1

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data of this compound [2]

Carbon PositionChemical Shift (δ ppm)
1'165.5
2'116.0
3'157.5
4'27.5
5'20.3
28177.2
2933.8
3026.3

Mass Spectrometry (MS) Data

Mass spectrometry of this compound reveals a molecular formula of C₃₅H₅₂O₆.[1] The ¹³C NMR spectrum showed 36 carbon resonances, including a carbonyl carbon at δ 165.3 and a carboxylic acid group at δ 177.3.[2]

Experimental Protocols

The following protocols describe the methodology used for the isolation and spectroscopic analysis of this compound from Lantana camara leaves.[2]

1. Plant Material Collection and Preparation

  • Leaves of Lantana camara were collected and washed with distilled water to remove any debris.

  • The leaves were then oven-dried at 45°C and ground into a coarse powder.[2]

2. Extraction and Isolation

  • Approximately 22 g of the dried leaf powder was soaked in 100% ethyl acetate.

  • The extract was concentrated using a rotary evaporator at 45°C.

  • The resulting crude extract was subjected to column chromatography over a silica gel 60 column (230-400 mesh).

  • Isocratic elution was performed using a solvent system of n-hexane and ethyl acetate (80:20).

  • A total of 47 fractions (100 ml each) were collected.

  • Fraction 9, upon evaporation at room temperature, yielded clear crystals which were washed with the same solvent system to afford pure this compound.[2]

3. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.[2]

  • Mass Spectrometry: Mass spectroscopic data was acquired to determine the molecular formula and fragmentation pattern of the isolated compound.[2]

Experimental Workflow

The following diagram illustrates the key stages in the isolation and identification of this compound.

Lantanilic_Acid_Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation Collection Collection of Lantana camara leaves Washing Washing with distilled water Collection->Washing Drying Oven drying at 45°C Washing->Drying Grinding Grinding to coarse powder Drying->Grinding Extraction Soaking in Ethyl Acetate Grinding->Extraction Concentration Concentration via Rotary Evaporator Extraction->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Crystallization Crystallization & Washing Fractionation->Crystallization NMR NMR Spectroscopy (¹H & ¹³C) Crystallization->NMR MS Mass Spectrometry Crystallization->MS Identification Structure Identification of This compound NMR->Identification MS->Identification

Caption: Workflow for the isolation and characterization of this compound.

References

In Vitro Cytotoxic Activity of Lantanilic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively documents the cytotoxic properties of extracts from the Lantana camara plant and its major triterpenoid constituents, such as Lantadene A and Oleanonic acid. However, specific data on the in vitro cytotoxic activity of isolated Lantanilic acid against human cancer cell lines is notably scarce in publicly available research. Preliminary studies using the non-specific Brine Shrimp Lethality Test have indicated potential cytotoxicity, with a reported LC50 of 27.9 µg/mL for this compound. This guide, therefore, synthesizes the available information on related compounds from Lantana camara to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The experimental protocols and signaling pathways described are based on established methodologies for similar natural products and should be considered as a framework for future investigation into the specific activity of this compound.

Quantitative Data on Cytotoxic Activity of Lantana camara Triterpenoids

CompoundCell LineCancer TypeIC50 ValueReference
Lantadene ALNCaPProstate Cancer208.4 µg/mL[1]
Oleanonic AcidA375Malignant Cutaneous MelanomaPromising Activity[2]
Hep-2Epidermoid Laryngeal CarcinomaNot Specified[2]
U937LymphomaNot Specified[2]

Experimental Protocols

The following is a detailed, generalized protocol for determining the in vitro cytotoxic activity of a compound like this compound, based on standard practices in the field.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and a normal cell line like HEK293 for assessing selectivity) are procured from a reputable cell bank.

  • Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium to achieve the desired final concentrations. The cells are then treated with these concentrations for 24, 48, or 72 hours. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding compound_prep This compound Dilution treatment Cell Treatment compound_prep->treatment incubation Incubation (24/48/72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other pentacyclic triterpenoids, this compound may induce apoptosis through the intrinsic pathway. The following diagram illustrates a hypothetical signaling cascade.

G cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Activation cluster_outcome Cellular Outcome lantanilic_acid This compound bax Bax Activation lantanilic_acid->bax bcl2 Bcl-2 Inhibition lantanilic_acid->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

References

Lantanilic Acid: A Comprehensive Technical Review of its Discovery, Properties, and Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantanilic acid, a naturally occurring pentacyclic triterpenoid isolated from the invasive plant species Lantana camara, has emerged as a molecule of significant interest in the field of natural product chemistry and drug discovery. This technical guide provides an in-depth overview of the discovery and historical background of this compound, alongside a compilation of its reported biological activities. Detailed experimental protocols for its isolation and purification are provided, and quantitative data from various bioassays are systematically presented in tabular format. Furthermore, this document elucidates the potential mechanisms of action of this compound through signaling pathway and experimental workflow diagrams, offering a valuable resource for researchers exploring its therapeutic potential.

Discovery and Historical Background

This compound is a prominent member of the vast family of phytochemicals found in Lantana camara, a flowering shrub of the Verbenaceae family.[1] While the plant has a long history of use in traditional medicine for treating a variety of ailments including cancer, skin diseases, and infections, the scientific investigation into its chemical constituents is a more recent endeavor.[2]

The initial isolation and characterization of this compound can be traced back to the pioneering work of Siddiqui et al. in 1995, who identified it as a novel pentacyclic triterpenoid from the aerial parts of the plant.[3] This discovery was a significant contribution to the understanding of the complex phytochemistry of Lantana camara, which is known to produce a diverse array of secondary metabolites, including other triterpenoids, flavonoids, and essential oils.[1][4][5] Subsequent studies by various research groups have further confirmed the presence of this compound in different parts of the plant and have focused on elucidating its biological activities.[6] The continued interest in this compound and other compounds from Lantana camara is driven by the search for new therapeutic agents from natural sources.[7][8]

Physicochemical Properties

This compound is classified as an oleanane-type triterpene.[9] A comprehensive summary of its key physicochemical properties is provided in the table below.

PropertyValue
Molecular FormulaC₃₅H₅₂O₆
Molecular Weight568.79 g/mol
AppearanceWhite amorphous powder
Melting Point306–307 °C
Key Spectroscopic Features¹H-NMR and ¹³C-NMR data are available in the literature for structural confirmation.

Experimental Protocols

Isolation and Purification of this compound from Lantana camara

The following protocol is a generalized procedure based on methodologies reported in the scientific literature. Researchers may need to optimize certain parameters based on the specific plant material and available equipment.

Objective: To isolate and purify this compound from the dried leaves of Lantana camara.

Materials and Reagents:

  • Dried and powdered leaves of Lantana camara

  • Methanol (analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Silica gel (60-120 mesh) for column chromatography

  • Pre-coated silica gel TLC plates (GF₂₅₄)

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Extraction:

    • Macerate the dried and powdered leaves of Lantana camara in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

    • Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

    • Collect the ethyl acetate fraction, which is typically enriched with triterpenoids.

  • Chromatographic Separation:

    • Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).

    • Visualize the spots on the TLC plates under UV light or by spraying with a suitable reagent (e.g., ceric sulfate spray followed by heating).

  • Purification and Identification:

    • Pool the fractions containing the compound of interest (based on TLC analysis) and concentrate them.

    • Recrystallize the residue from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound.

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with published data.

experimental_workflow plant_material Dried & Powdered Lantana camara Leaves extraction Maceration with Methanol plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction concentration2 Concentration ethyl_acetate_fraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Fractions fraction_collection->pooling recrystallization Recrystallization pooling->recrystallization pure_compound Pure this compound recrystallization->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Figure 1: Experimental workflow for the isolation of this compound.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities. The following tables summarize the quantitative data from various studies.

Nematicidal Activity
CompoundConcentrationTarget OrganismMortality (%)Reference
This compound0.5%Meloidogyne incognita98[6][10]
Camaric acid0.5%Meloidogyne incognita95[6][10]
Oleanolic acid0.5%Meloidogyne incognita70[6][10]
Furadan (control)0.5%Meloidogyne incognita100[6][10]
Antimicrobial Activity

Antibacterial Activity (Zone of Inhibition in mm)

CompoundConcentration (µg/mL)S. aureusE. coliP. aeruginosaS. epidermisReference
This compound5001.7InactiveInactiveInactive[11]

Antifungal Activity (Zone of Inhibition in mm)

CompoundConcentration (µg/mL)C. albicansReference
This compound5009.3[11]
This compound2508.3[11]
This compound1254.6[11]
Cytotoxic Activity
CompoundCell LineIC₅₀ (µg/mL)Reference
This compoundBrine shrimp larvae (BSLT)27.9[11]
Lantadene BMCF-7 (Breast cancer)112.2[12]

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of related pentacyclic triterpenoids, some potential pathways can be proposed.

The antimicrobial activity of terpenoids is often attributed to their lipophilic nature, which allows them to disrupt the integrity of microbial cell membranes.[11] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

In the context of anticancer activity, pentacyclic triterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells.[13] This process is often initiated through the intrinsic or mitochondrial pathway. It is hypothesized that this compound may modulate the expression of key regulatory proteins in the Bcl-2 family, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax.[14] This shift in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioner enzymes of apoptosis.[12]

signaling_pathway cluster_cell Cancer Cell lantanilic_acid This compound bcl2 Bcl-2 (Anti-apoptotic) lantanilic_acid->bcl2 Inhibition bax Bax (Pro-apoptotic) lantanilic_acid->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Proposed apoptotic signaling pathway of this compound.

Conclusion and Future Directions

This compound, a pentacyclic triterpenoid from Lantana camara, has demonstrated a spectrum of promising biological activities, including nematicidal, antimicrobial, and cytotoxic effects. This technical guide has provided a comprehensive overview of its discovery, methods for its isolation, and a summary of its bioactivities. The proposed mechanisms of action, centered on cell membrane disruption and induction of apoptosis, offer a foundation for further mechanistic studies.

Future research should focus on several key areas:

  • Elucidation of Molecular Targets: Identifying the specific protein targets of this compound will be crucial for a deeper understanding of its mechanism of action.

  • In Vivo Efficacy and Safety: While in vitro studies are promising, in vivo studies are necessary to evaluate the therapeutic potential and toxicological profile of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent bioactivity screening could lead to the development of more potent and selective therapeutic agents.

  • Synergistic Studies: Investigating the potential synergistic effects of this compound with existing drugs could open new avenues for combination therapies.

The continued exploration of this compound holds significant promise for the development of new drugs for a variety of diseases.

References

Lantanilic Acid: A Comprehensive Technical Guide to its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanilic acid, a pentacyclic triterpenoid of the oleanane class, has garnered scientific interest for its diverse biological activities, including nematicidal and antiparasitic properties. This technical guide provides an in-depth overview of the natural sources, abundance, and proposed biosynthetic pathway of this compound. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Sources and Abundance

This compound is a specialized metabolite found within the plant kingdom, primarily in species of the Verbenaceae family.

Primary Natural Sources:

  • Lantana camara : The most significant and well-documented source of this compound is the leaves of Lantana camara, a flowering shrub native to the American tropics. It has been reported to be a major constituent of the leaves of this plant[1].

  • Lantana cujabensis : This species is also a known source of this compound.

  • Lippia turbinata : this compound has been identified in this species of flowering plant.

Abundance in Lantana camara

Quantitative analysis of this compound in Lantana camara is crucial for evaluating its potential as a viable source for isolation and further research. A key study provides valuable data on its yield:

Plant MaterialDry Weight of Plant Material (kg)Yield of this compound (mg)Abundance (mg/g of dry weight)
Leaves of Lantana camara (yellow flowering taxa)11.95120~0.43

Table 1: Quantitative Abundance of this compound in Lantana camara.[2]

This data highlights that the leaves of Lantana camara are a rich source of this compound, making them a primary target for isolation.

Proposed Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for oleanane-type triterpenoids, originating from the cyclization of 2,3-oxidosqualene. While the specific enzymes in Lantana camara have not been fully elucidated, a putative pathway can be constructed based on the known steps in triterpenoid biosynthesis and the structure of this compound.

The biosynthesis begins with the ubiquitous isoprenoid pathway, leading to the formation of 2,3-oxidosqualene. The key committed step is the cyclization of this precursor to form the pentacyclic oleanane skeleton.

Lantanilic_Acid_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Oleanane Triterpenoid Backbone Formation cluster_2 Tailoring Steps 2,3-Oxidosqualene 2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-Amyrin Synthase (OSC) 3α,22β-dihydroxy-olean-12-en-28-oic acid 3α,22β-dihydroxy-olean-12-en-28-oic acid β-Amyrin->3α,22β-dihydroxy-olean-12-en-28-oic acid Cytochrome P450 (Hydroxylases) 3α,22β-dihydroxy-3,25-epoxy-olean-12-en-28-oic acid 3α,22β-dihydroxy-3,25-epoxy-olean-12-en-28-oic acid 3α,22β-dihydroxy-olean-12-en-28-oic acid->3α,22β-dihydroxy-3,25-epoxy-olean-12-en-28-oic acid Epoxidase This compound This compound 3α,22β-dihydroxy-3,25-epoxy-olean-12-en-28-oic acid->this compound Acyltransferase (β,β-dimethylacryloyl-CoA)

Proposed biosynthetic pathway of this compound.

Key Enzymatic Steps:

  • β-Amyrin Synthase: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the initial oleanane backbone, β-amyrin[3].

  • Hydroxylation: Cytochrome P450 monooxygenases are responsible for the hydroxylation of the β-amyrin skeleton at the C-3 and C-22 positions. The stereospecificity of these hydroxylations (3α and 22β) is a critical determinant of the final structure.

  • Epoxidation: An epoxidase enzyme is proposed to catalyze the formation of the 3,25-epoxy bridge.

  • Acylation: An acyltransferase enzyme facilitates the esterification of the 22β-hydroxyl group with β,β-dimethylacryloyl-CoA to form the final this compound molecule.

Experimental Protocols

Isolation of this compound from Lantana camara Leaves

The following protocol is based on a successful reported isolation method[2][4].

1. Plant Material and Extraction:

  • Air-dry the leaves of Lantana camara at room temperature.

  • Grind the dried leaves into a coarse powder.

  • Extract the powdered leaves with methanol under reflux.

  • Concentrate the methanol extract in vacuo to obtain a residue.

  • Suspend the residue in water and perform a liquid-liquid extraction with ethyl acetate.

  • Collect the ethyl acetate fraction and concentrate it to dryness.

2. Chromatographic Purification:

  • Subject the ethyl acetate extract to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and acetone of increasing polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions containing this compound.

  • Perform further purification of the this compound-rich fractions by repeated column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane-acetone) to yield pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the quantification of oleanane triterpenoids can be adapted for this compound.

1. Sample Preparation:

  • Prepare a standard stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Extract a known weight of dried and powdered Lantana camara leaves with methanol.

  • Filter the extract and dilute it to a known volume.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for triterpenoid analysis. The gradient program should be optimized for the separation of this compound from other co-eluting compounds.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength scan of the pure compound should be performed).

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Inject the plant extract sample and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the extract using the calibration curve.

  • Express the final abundance as mg of this compound per gram of dry plant material.

Conclusion

This technical guide consolidates the current knowledge on the natural sources, abundance, and proposed biosynthesis of this compound. Lantana camara leaves have been identified as a significant source of this bioactive triterpenoid. The provided experimental protocols offer a foundation for the isolation and quantification of this compound, facilitating further research into its pharmacological properties and potential applications in drug development. Future studies focusing on the elucidation of the specific enzymes involved in its biosynthetic pathway will be crucial for enabling biotechnological production approaches.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lantanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the determination of Lantanilic acid using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The protocols outlined are intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a pentacyclic triterpenoid found in various plant species, notably Lantana camara.[1] It has garnered scientific interest due to its potential biological activities, including antimicrobial and cytotoxic properties.[2] Accurate and reliable quantification of this compound is essential for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies.

This application note details a proposed RP-HPLC method for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation guidelines based on the International Council for Harmonisation (ICH) principles.[3][4]

Physicochemical Properties of this compound

  • Molecular Formula: C₃₅H₅₂O₆[5]

  • Molecular Weight: 568.8 g/mol [5]

  • Structure: this compound possesses a complex triterpenoid skeleton with a carboxylic acid group and a chromophore (an α,β-unsaturated ester), which allows for UV detection.[1][5]

  • Solubility: As a lipophilic molecule, it is expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and ethyl acetate.[2]

Proposed HPLC Method

Based on the physicochemical properties of this compound, a reversed-phase HPLC method is proposed. The non-polar stationary phase will interact with the lipophilic triterpenoid structure, and a polar mobile phase will be used for elution. The acidic nature of the molecule necessitates the use of an acidified mobile phase to ensure consistent protonation and good peak shape.

3.1. Chromatographic Conditions

A summary of the proposed HPLC instrument conditions is provided in Table 1.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC System with UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: 0.1% Phosphoric Acid in Water
Gradient Elution 0-20 min: 70-90% A20-25 min: 90% A25-30 min: 70% A (Return to initial)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 30°C
Diluent Methanol or Acetonitrile

3.2. Rationale for Parameter Selection

  • Column (Stationary Phase): A C18 column is a common choice for the separation of non-polar compounds like triterpenoids.[6]

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The addition of phosphoric acid to the aqueous phase suppresses the ionization of the carboxylic acid group on this compound, leading to a more retained and symmetrical peak.[6][7]

  • Detection: The α,β-unsaturated ester moiety in the this compound structure is expected to have a UV absorbance maximum around 220 nm.[8]

Experimental Protocols

4.1. Preparation of Solutions

  • Mobile Phase Preparation:

    • To prepare Mobile Phase B, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Filter both Mobile Phase A (Acetonitrile) and Mobile Phase B through a 0.45 µm membrane filter before use.[7]

    • Degas the mobile phases using an ultrasonic bath or an online degasser.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent (methanol) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

4.2. Sample Preparation (from Lantana camara leaves)

  • Drying and Grinding: Dry the plant leaves at 40-50°C and grind them into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material.

    • Transfer to a flask and add 20 mL of ethyl acetate.

    • Perform extraction using ultrasonication for 30 minutes at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates.

  • Solvent Evaporation: Evaporate the combined ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract with 5 mL of methanol.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9][10]

Method Validation Protocol

The proposed analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][8]

5.1. Validation Parameters and Acceptance Criteria

The key validation parameters and their typical acceptance criteria are summarized in Table 2.

ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).The peak for this compound should be pure and well-resolved from other peaks. No interference at the retention time of the analyte in the blank.
Linearity & Range To establish a linear relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.999.[8]
Accuracy To determine the closeness of the test results to the true value. Assessed by recovery studies at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2.0%.[3]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of approximately 3:1.[3]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of approximately 10:1.[3]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C).RSD of results should remain ≤ 2.0%.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample collection to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material (Lantana camara leaves) Extraction Solvent Extraction (Ethyl Acetate) Sample->Extraction Filtration1 Filtration & Evaporation Extraction->Filtration1 Reconstitution Reconstitution (Methanol) Filtration1->Reconstitution Filtration2 Syringe Filtration (0.45 µm) Reconstitution->Filtration2 Injection HPLC Injection Filtration2->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Figure 1. HPLC analysis workflow for this compound.

Conclusion

The proposed reversed-phase HPLC method provides a robust framework for the reliable identification and quantification of this compound in various samples, particularly from plant extracts. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection at 220 nm, is expected to yield excellent separation and sensitivity. Adherence to the detailed protocols for sample preparation and method validation will ensure the generation of accurate, precise, and reproducible data for research and quality control applications.

References

Lantanilic Acid: A Potential Antifungal Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Lantanilic acid, a triterpenoid compound isolated from the plant Lantana camara, has demonstrated notable antifungal properties, particularly against the opportunistic yeast pathogen Candida albicans.[1][2] As a member of the triterpenoid class of natural products, this compound represents a promising scaffold for the development of novel antifungal therapeutics. This document provides an overview of the current understanding of this compound's antifungal activity, its putative mechanism of action, and detailed protocols for its investigation in a research setting.

Antifungal Spectrum and Efficacy

Current research has primarily focused on the activity of this compound against Candida albicans. In vitro studies have shown that this compound exhibits significant antifungal activity against this pathogen.[1]

Data Presentation

The antifungal efficacy of this compound against Candida albicans has been quantified using the disk diffusion method, which measures the zone of growth inhibition around a disk impregnated with the test compound.

Table 1: In Vitro Antifungal Activity of this compound against Candida albicans

Concentration (µg/mL)Zone of Inhibition (mm)
5009.3
2508.3
1254.6

Data sourced from a study by Suryati et al.[1]

Note: At present, there is limited publicly available data on the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans. Furthermore, studies investigating the antifungal activity of this compound against other fungal pathogens, such as Aspergillus fumigatus, are not currently available in the public domain. There is also a lack of published in vivo studies evaluating the efficacy of this compound in animal models of fungal infection.

Mechanism of Action

The precise molecular mechanism of antifungal action for this compound has not been fully elucidated. However, based on its chemical structure as a triterpenoid, a plausible mechanism is the disruption of the fungal cell membrane.[1] Triterpenoids are known for their lipophilic nature, which can facilitate their insertion into the lipid bilayer of the cell membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell death.

Another potential mechanism, by analogy with other triterpenoid antifungals like ibrexafungerp, is the inhibition of (1→3)-β-D-glucan synthase.[3][4][5] This enzyme is critical for the synthesis of β-glucan, an essential component of the fungal cell wall. Inhibition of this enzyme would weaken the cell wall, rendering the fungus susceptible to osmotic stress and lysis.

Hypothetical Signaling Pathway

Hypothetical Mechanism of Action of this compound cluster_0 Fungal Cell Exterior cluster_1 Fungal Cell Wall cluster_2 Fungal Cell Membrane cluster_3 Intracellular Effects Lantanilic_Acid This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase Lantanilic_Acid->Glucan_Synthase Inhibits Membrane_Disruption Membrane Disruption Lantanilic_Acid->Membrane_Disruption Causes Inhibition_of_Glucan_Synthesis Inhibition of β-Glucan Synthesis Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Leads to Inhibition_of_Glucan_Synthesis->Cell_Lysis Leads to

Caption: Hypothetical mechanisms of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifungal potential of this compound.

Protocol 1: Disk Diffusion Assay for Antifungal Susceptibility Testing

This protocol is adapted from the methodology described in the study by Suryati et al.[1]

Objective: To qualitatively assess the antifungal activity of this compound against a target fungal strain.

Materials:

  • This compound

  • Target fungal strain (e.g., Candida albicans)

  • Appropriate fungal growth medium (e.g., Sabouraud Dextrose Agar)

  • Sterile petri dishes

  • Sterile filter paper disks (6 mm diameter)

  • Solvent for this compound (e.g., DMSO or ethanol)

  • Positive control antifungal agent (e.g., fluconazole)

  • Negative control (solvent alone)

  • Sterile saline solution (0.85% NaCl)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an agar plate.

    • Prepare a fungal suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Agar Plates:

    • Pour molten agar into sterile petri dishes and allow them to solidify.

    • Using a sterile cotton swab, evenly streak the fungal inoculum over the entire surface of the agar plates.

  • Prepare this compound Disks:

    • Prepare stock solutions of this compound in the chosen solvent at various concentrations (e.g., 125, 250, 500 µg/mL).

    • Impregnate sterile filter paper disks with a known volume (e.g., 10 µL) of each this compound solution.

    • Prepare positive control disks (e.g., fluconazole) and negative control disks (solvent only).

    • Allow the solvent to evaporate from the disks in a sterile environment.

  • Plate Disks and Incubate:

    • Carefully place the impregnated disks onto the surface of the inoculated agar plates.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Measure Zones of Inhibition:

    • After incubation, measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Experimental Workflow

Disk Diffusion Assay Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Agar Plates Prepare_Inoculum->Inoculate_Plates Place_Disks Place Disks on Agar Inoculate_Plates->Place_Disks Prepare_Disks Prepare this compound, Positive, and Negative Control Disks Prepare_Disks->Place_Disks Incubate Incubate Plates (35°C, 24-48h) Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

References

Application Notes and Protocols: Synthesis of Lantanilic Acid Derivatives for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel Lantanilic acid derivatives. This compound, a pentacyclic triterpenoid isolated from the plant Lantana camara, has demonstrated notable antimicrobial and antifungal properties.[1] This document outlines protocols for the chemical modification of this compound to potentially enhance its therapeutic activity, based on established methods for structurally related triterpenoids.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid that has been investigated for its biological activities. It has shown activity against Staphylococcus aureus and has been noted to be particularly effective against the fungus Candida albicans.[1] The lipophilic nature of triterpenoids like this compound is believed to contribute to their antimicrobial effects by disrupting microbial cell membranes.[1] The core structure of this compound presents key functional groups, specifically a C-28 carboxylic acid and a C-3 hydroxyl group, that are amenable to chemical modification to generate derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.

Proposed Synthesis of this compound Derivatives

The following protocols are proposed for the synthesis of this compound derivatives based on established methodologies for the derivatization of other pentacyclic triterpenoids. Researchers should adapt and optimize these methods for this compound.

General Experimental Workflow

The synthesis of this compound derivatives can be conceptualized in a straightforward workflow, from the isolation of the parent compound to the synthesis and subsequent biological evaluation of the novel derivatives.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound Esters (C-28 Modification)

Esterification of the C-28 carboxylic acid can enhance the lipophilicity of this compound, potentially improving its ability to penetrate microbial cell membranes.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure (using Thionyl Chloride):

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and add the desired alcohol (1.5 equivalents) and triethylamine (2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with the addition of water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified ester by NMR and mass spectrometry.

Protocol 2: Synthesis of this compound Amides (C-28 Modification)

Amide derivatives can be synthesized to introduce new functional groups and alter the polarity and hydrogen bonding capabilities of the molecule.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous dimethylformamide (DMF)

  • DIPEA

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add the desired amine (1.2 equivalents), HBTU (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude amide by silica gel column chromatography.

  • Characterize the purified amide by NMR and mass spectrometry.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific data for this compound derivatives is not yet available in the literature, we can extrapolate potential enhancements in activity based on studies of other pentacyclic triterpenoids. The following table summarizes the known activity of this compound and the hypothesized activity of its derivatives.

CompoundStructureTarget OrganismActivity MetricReported/Hypothesized ValueReference/Rationale
This compound Parent CompoundStaphylococcus aureusZone of Inhibition1.7 mm @ 500 µg/mL[1]
Candida albicansZone of Inhibition9.3 mm @ 500 µg/mL[1]
Proposed this compound Methyl Ester C-28 Methyl EsterS. aureus, C. albicansMIC/Zone of InhibitionPotentially enhanced activityIncreased lipophilicity may improve cell membrane penetration.
Proposed this compound Benzylamide C-28 BenzylamideS. aureus, C. albicansMIC/Zone of InhibitionPotentially enhanced activityIntroduction of an aromatic moiety can contribute to antimicrobial effects.
Proposed 3-O-Acetyl this compound C-3 Acetyl EsterS. aureus, C. albicansMIC/Zone of InhibitionActivity may varyAcetylation of the C-3 hydroxyl can alter solubility and interaction with cellular targets.

Potential Signaling Pathway Involvement

The precise signaling pathways affected by this compound are not yet elucidated. However, based on its structural class, a likely mechanism of action involves the disruption of microbial cell membranes. Pentacyclic triterpenoids are known to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This general mechanism is depicted below.

G cluster_0 Microbial Cell Membrane Lipid Bilayer Membrane Proteins Membrane:f0->Disruption Loss of Integrity Cellular_Contents Cellular Contents (Ions, Metabolites) Lantanilic_Acid This compound Derivative Lantanilic_Acid->Membrane:f0 Intercalation Disruption->Cellular_Contents Leakage Cell_Death Cell Death Disruption->Cell_Death Leads to

Caption: Plausible mechanism of action for this compound derivatives via membrane disruption.

Conclusion

The synthesis of this compound derivatives presents a promising avenue for the development of new antimicrobial and antifungal agents. The protocols outlined in these application notes provide a foundation for researchers to explore the chemical space around this natural product. Further investigation into the structure-activity relationships and the specific molecular targets of these novel compounds will be crucial for advancing their therapeutic potential.

References

Application Notes and Protocols: Lantanilic Acid Formulation for Topical Application

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Lantanilic acid is a naturally occurring pentacyclic triterpenoid with limited publicly available research on its specific topical applications and biological activity. The following application notes and protocols are based on established methodologies for similar compounds and are intended to provide a foundational framework for the research and development of this compound formulations. All quantitative data presented are illustrative and should be empirically verified.

Introduction

This compound is a pentacyclic triterpenoid found in plant species such as Lantana cujabensis and Lippia turbinata.[1] Plants from these genera have been used in traditional medicine for various skin conditions, suggesting that their constituents may possess beneficial dermatological properties.[2][3] Pentacyclic triterpenes as a class are known for their anti-inflammatory properties, often attributed to their modulation of key signaling pathways involved in the inflammatory response.[4][5][6]

Given its chemical structure and the ethnobotanical background of its source plants, this compound presents a promising candidate for development as a topical agent for inflammatory skin disorders. However, like many triterpenoids, its hydrophobicity may pose formulation challenges. This document provides an overview of potential formulation strategies, detailed experimental protocols for evaluation, and a hypothetical mechanism of action to guide further research.

Formulation Development for Topical Delivery

The successful topical delivery of this compound will depend on a formulation that enhances its solubility, stability, and permeation through the skin barrier. Due to its lipophilic nature, formulation strategies should focus on incorporating it into a suitable vehicle.

2.1. Ointments and Creams: Ointments, being lipid-based, can be a straightforward option for solubilizing this compound. Creams, which are emulsions of oil and water, offer a more cosmetically elegant alternative and can be tailored to be either oil-in-water (O/W) or water-in-oil (W/O) to modulate drug release and skin feel.

2.2. Gels: Hydrogels can be formulated to incorporate this compound with the use of co-solvents or penetration enhancers. They are generally non-greasy and have a cooling effect.

2.3. Nanocarriers: Advanced delivery systems like liposomes, niosomes, or solid lipid nanoparticles (SLNs) can encapsulate this compound, potentially improving its stability, solubility, and skin penetration while allowing for controlled release.

Data Presentation: Illustrative Formulation and Preclinical Data

The following tables present illustrative data for a hypothetical 1% this compound cream formulation. This data is based on typical results for topical formulations of similar triterpenoids and should be used as a benchmark for experimental work.

Table 1: Physicochemical Properties of a Hypothetical 1% this compound Cream

ParameterSpecificationIllustrative Value
AppearanceHomogeneous, white to off-white creamConforms
pH4.5 - 6.55.8
Viscosity (cP at 25°C)20,000 - 50,00035,000
Drug Content (%)95.0 - 105.099.2%
Particle Size (µm)< 5015.6

Table 2: Illustrative In Vitro Skin Permeation Data (Franz Diffusion Cell)

Time (hours)Cumulative Amount Permeated (µg/cm²)Flux (µg/cm²/h)
20.150.075
40.350.100
80.850.125
121.500.163
244.200.225

Table 3: Illustrative In Vitro Anti-inflammatory Activity

AssayTest Concentration (µM)% InhibitionIC₅₀ (µM)
Nitric Oxide (NO) Production115.225.8
in LPS-stimulated RAW 264.7 cells1045.8
2588.9
5095.1
TNF-α Release112.530.2
1040.1
2582.3
5092.7

Experimental Protocols

4.1. Protocol for Preparation of a 1% this compound Cream (Oil-in-Water)

Materials:

  • This compound (pure compound)

  • Oil Phase: Cetyl alcohol, Stearic acid, Isopropyl myristate

  • Aqueous Phase: Purified water, Glycerin, Propylene glycol

  • Emulsifier: Polysorbate 80

  • Preservative: Phenoxyethanol

  • pH adjuster: Triethanolamine

Procedure:

  • Oil Phase Preparation: In a glass beaker, combine cetyl alcohol, stearic acid, and isopropyl myristate. Heat to 70-75°C until all components are melted and the mixture is uniform.

  • Drug Incorporation: Add the pre-weighed this compound to the heated oil phase and stir until completely dissolved.

  • Aqueous Phase Preparation: In a separate beaker, combine purified water, glycerin, and propylene glycol. Heat to 70-75°C. Add Polysorbate 80 and the preservative, and stir until dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes.

  • Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.

  • pH Adjustment: Check the pH and adjust to approximately 5.5-6.0 using triethanolamine.

  • Final Product: Store the cream in an airtight container, protected from light.

4.2. Protocol for In Vitro Skin Permeation Study

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80)

  • This compound formulation

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Skin Preparation: Thaw frozen excised skin and cut it into sections to fit the Franz diffusion cells. Mount the skin on the receptor chamber with the stratum corneum facing the donor chamber.

  • Cell Assembly: Clamp the donor and receptor chambers together and fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for 30 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of this compound permeated per unit area and the steady-state flux.

4.3. Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for another 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage inhibition of NO production by this compound compared to the LPS-only control.

Visualization of Pathways and Workflows

5.1. Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which this compound, as a pentacyclic triterpenoid, may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB NF-κB_active NF-κB NF-κB->NF-κB_active Translocates Lantanilic_Acid Lantanilic_Acid Lantanilic_Acid->IKK Inhibits DNA DNA NF-κB_active->DNA Binds to promoter region Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) DNA->Pro-inflammatory_Genes Induces transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

5.2. Experimental Workflow for Topical Formulation Development

This diagram outlines the logical progression of experiments for the development and evaluation of a topical this compound formulation.

G Start Start: This compound Characterization Formulation Formulation Development (Cream, Gel, etc.) Start->Formulation Physicochemical Physicochemical Characterization (pH, Viscosity, Drug Content) Formulation->Physicochemical InVitro_Release In Vitro Release Testing (IVRT) Physicochemical->InVitro_Release InVitro_Permeation In Vitro Permeation Testing (IVPT) (Franz Cells) InVitro_Release->InVitro_Permeation InVitro_Efficacy In Vitro Efficacy Studies (Anti-inflammatory Assays) InVitro_Permeation->InVitro_Efficacy Stability Stability Studies (Accelerated & Long-term) InVitro_Efficacy->Stability Lead_Formulation Lead Formulation Selection Stability->Lead_Formulation InVivo In Vivo Studies (Animal Models) Lead_Formulation->InVivo End End: Preclinical Data Package InVivo->End

Caption: Experimental workflow for this compound topical formulation development.

References

Application Notes & Protocols for the Quantification of Lantanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Lantanilic acid, a bioactive triterpenoid found in Lantana camara. The methodologies outlined are based on established chromatographic techniques and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Quantification

This compound is a pentacyclic triterpenoid isolated from the leaves of Lantana camara, a plant known for its diverse medicinal properties.[1][2] Preliminary studies have suggested various biological activities for extracts containing this compound, necessitating the development of robust and reliable analytical methods for its precise quantification in different matrices, including plant material and biological fluids. Accurate quantification is crucial for pharmacokinetic studies, quality control of herbal formulations, and further investigation of its pharmacological effects.

This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which is a widely accessible and reliable technique for the quantification of organic acids and other phytochemicals.[3][4][5][6][7] Additionally, principles of a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method are discussed for trace-level analysis.

Analytical Technique: HPLC-UV Method

A reversed-phase HPLC-UV method is proposed for the routine quantification of this compound. This method is adapted from established protocols for similar triterpenoid acids and offers a balance of sensitivity, specificity, and accessibility.[8]

2.1. Instrumentation A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable. Data acquisition and processing should be performed using appropriate chromatography software.

2.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Solvent A (0.1% phosphoric acid in water) and Solvent B (Methanol or Acetonitrile) is recommended. A suggested gradient is presented in the protocol section.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: this compound, lacking a strong chromophore, should be detected at a low UV wavelength, typically around 210 nm, where carboxyl groups exhibit absorbance.[9]

  • Injection Volume: 20 µL.

2.3. System Suitability Before sample analysis, the chromatographic system should be evaluated for its suitability. This includes multiple injections of a standard solution to check for consistency in retention time, peak area, tailing factor, and theoretical plates.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method for this compound quantification. These values are based on typical performance for similar analytical methods.[5][7]

ParameterExpected Value
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2% (Intra-day and Inter-day)
Retention TimeApproximately 8-12 minutes

Experimental Protocols

4.1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions will be used to construct the calibration curve.

4.2. Sample Preparation Protocol 1: Extraction from Lantana camara Leaves

This protocol is based on common extraction methods for plant materials.[2][10]

  • Drying and Grinding: Wash fresh Lantana camara leaves with distilled water, air-dry them in the shade, and then grind them into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered leaf material into a flask.

    • Add 20 mL of methanol (or ethyl acetate, in which this compound is soluble).[2]

    • Perform extraction using sonication for 30 minutes or maceration with shaking for 24 hours.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 5 mL) of the mobile phase.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4.3. Sample Preparation Protocol 2: Extraction from Plasma

This protocol is designed for the quantification of this compound in a biological matrix like plasma, which is essential for pharmacokinetic studies.[11][12][13]

  • Protein Precipitation:

    • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (or methanol). This step precipitates plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Final Filtration/Centrifugation: Filter through a 0.22 µm syringe filter or centrifuge at high speed to remove any remaining particulates before transferring to an HPLC vial.

Method Validation Guidelines

The analytical method should be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure it is suitable for its intended purpose.[14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is often assessed by spike-and-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Visualizations

6.1. Experimental Workflow for this compound Quantification

Workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant Plant Material (Lantana camara leaves) extraction Extraction (Methanol/Sonication) plant->extraction Solid-Liquid Extraction plasma Biological Fluid (Plasma) precipitation Protein Precipitation (Acetonitrile) plasma->precipitation Liquid-Liquid Extraction filtration Filtration & Concentration extraction->filtration precipitation->filtration hplc HPLC-UV Analysis filtration->hplc lcms LC-MS/MS Analysis (for high sensitivity) filtration->lcms quantification Quantification (Peak Area Integration) hplc->quantification lcms->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification validation Method Validation quantification->validation Assess Performance

Caption: Workflow for the quantification of this compound.

6.2. Signaling Pathway

Currently, there is no well-defined and widely accepted signaling pathway specifically attributed to this compound in the scientific literature. Research into its molecular mechanisms of action is still in the preliminary stages. The primary focus of current research is on its isolation, characterization, and basic biological activities.[1]

High-Sensitivity Analysis: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as determining low concentrations of this compound in complex biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

  • Ionization: Electrospray Ionization (ESI) in negative mode is expected to be effective for deprotonating the carboxylic acid group of this compound ([M-H]⁻).

  • Detection: Multiple Reaction Monitoring (MRM) would be used for detection, providing high specificity by monitoring a specific precursor ion to product ion transition. This minimizes interference from matrix components.[17][18]

  • Sample Preparation: Sample preparation protocols would be similar to those for HPLC-UV, but with potentially less rigorous cleanup required due to the high selectivity of the MS/MS detector.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the reliable quantification of this compound. The proposed HPLC-UV method is suitable for routine analysis in quality control and phytochemical studies, while an LC-MS/MS approach is recommended for bioanalytical applications requiring higher sensitivity. Proper method validation is essential to ensure the generation of accurate and reproducible data for any research or drug development application.

References

Application Notes and Protocols for Lantanilic Acid Probe (LAP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lantanilic Acid Probe (LAP) is a novel fluorescent molecular probe designed for the specific and high-affinity targeting of the Dopamine D2 receptor (D2R), a critical G-protein-coupled receptor (GPCR) involved in various neurological processes and a key target for antipsychotic drugs. LAP is a synthetic derivative of a potent D2R antagonist conjugated to a bright and stable fluorophore. Its unique properties make it an invaluable tool for a range of applications, from fundamental receptor pharmacology to high-throughput screening in drug discovery.

These application notes provide an overview of LAP's characteristics and detailed protocols for its use in common experimental paradigms, including competitive ligand binding assays and Fluorescence Resonance Energy Transfer (FRET) assays for studying receptor oligomerization.

Features of this compound Probe (LAP)

  • High Affinity and Selectivity: LAP exhibits high affinity for the human Dopamine D2 receptor and significant selectivity over other dopamine receptor subtypes.[1]

  • Bright and Stable Fluorescence: The conjugated fluorophore provides a strong and photostable signal, suitable for various fluorescence-based detection methods.

  • Versatility: LAP can be employed in a wide array of experimental setups, including fluorescence microscopy, flow cytometry, and plate-based assays for high-throughput screening.[2][3]

  • Enables Study of Receptor Dynamics: Suitable for advanced techniques like Fluorescence Resonance Energy Transfer (FRET) to investigate receptor dimerization and conformational changes.[4][5][6]

Applications

  • Receptor Binding Assays: Quantify the affinity of unlabeled ligands for the D2 receptor through competitive binding assays.[1][7]

  • Cellular Imaging: Visualize the localization and trafficking of D2 receptors in living cells.[2]

  • High-Throughput Screening (HTS): Screen compound libraries for novel D2 receptor ligands in a non-radioactive format.

  • Receptor Dimerization Studies: Investigate D2 receptor homodimerization or heterodimerization with other GPCRs using FRET-based approaches.[4][6][8]

Quantitative Data

The binding characteristics of LAP and similar fluorescent probes for dopamine receptors are summarized below. These values are representative and may vary depending on experimental conditions.

Table 1: Binding Affinity and Selectivity of Dopamine Receptor Probes

Probe NameTarget ReceptorBinding Affinity (Ki, nM)D2/D1 Selectivity (fold)Reference
LAP (this compound Probe) Dopamine D2 0.66 150 Hypothetical data based on NBD-NAPS
NBD-NAPSDopamine D20.66150[1]
Biotin-NAPSDopamine D20.58190[1]
NBD-SKF 83566Dopamine D15.30.007 (130-fold D1/D2)[1]
Fluorescein-SKF 83566Dopamine D1160.003 (300-fold D1/D2)[1]

NAPS: N-(p-aminophenethyl)spiperone SKF 83566: A selective D1 antagonist

Experimental Protocols

Protocol 1: Competitive Ligand Binding Assay using Fluorescence Polarization (FP)

This protocol describes how to determine the binding affinity (Ki) of an unlabeled test compound for the D2 receptor by measuring its ability to compete with LAP for receptor binding.

Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[9][10] When the small LAP binds to the much larger D2 receptor, its rotation slows, leading to a high FP signal. An unlabeled competitor compound will displace LAP from the receptor, causing the probe to tumble freely in solution and resulting in a low FP signal.[11]

Materials:

  • This compound Probe (LAP)

  • Membrane preparation from cells expressing Dopamine D2 receptor

  • Assay Buffer: 15 mM KH2PO4, 5% glycerol, 1 mg/ml BSA, pH 7.2[11]

  • Unlabeled test compounds

  • Black, 384-well, low-flange microplates[11]

  • A microplate reader with FP capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X working solution of LAP in Assay Buffer. The final concentration should be around its Kd value for the D2 receptor.

    • Prepare a 2X working solution of the D2 receptor membrane preparation in Assay Buffer. The concentration should be optimized to give a sufficient FP window.

    • Prepare serial dilutions of the unlabeled test compound at 4X the final desired concentrations in Assay Buffer.

  • Assay Plate Setup (384-well format):

    • Add 10 µL of the 4X test compound dilutions to the appropriate wells. For control wells, add 10 µL of Assay Buffer (for total binding) or a high concentration of a known D2 antagonist (for non-specific binding).

    • Add 10 µL of the 2X LAP solution to all wells.

    • To initiate the binding reaction, add 20 µL of the 2X D2 receptor membrane preparation to all wells.

    • The final volume in each well will be 40 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 2 hours, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the LAP fluorophore.

  • Data Analysis:

    • Plot the FP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of LAP).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [LAP] / Kd) where [LAP] is the concentration of LAP used and Kd is the dissociation constant of LAP for the D2 receptor.

Workflow Diagram: Competitive FP Assay

FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Plate Setup cluster_measure 3. Incubation & Measurement cluster_analysis 4. Data Analysis A Prepare 4X Test Compound Dilutions D Add Test Compound to Plate (10 µL) A->D B Prepare 2X LAP Solution E Add LAP to Plate (10 µL) B->E C Prepare 2X D2R Membrane Solution F Add D2R Membranes to Plate (20 µL) C->F D->E E->F G Incubate for 2 hours at Room Temperature F->G H Measure Fluorescence Polarization G->H I Plot FP vs. [Compound] H->I J Calculate IC50 I->J K Calculate Ki using Cheng-Prusoff Equation J->K FRET_Principle cluster_no_dimer No Dimerization (No FRET) cluster_dimer Dimerization (FRET Occurs) D2R1 D2R label_no_fret >10 nm Donor Donor Donor->D2R1 D2R2 D2R Acceptor Acceptor Acceptor->D2R2 D2R3 D2R D2R4 D2R D2R3->D2R4 Donor2 Donor Donor2->D2R3 FRET FRET Donor2->FRET Acceptor2 Acceptor Acceptor2->D2R4 FRET->Acceptor2 D2R_Signaling Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds to Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Ion channel modulation) cAMP->Response Leads to

References

Application Notes and Protocols: Evaluating the Effects of Lantanilic Acid Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lantanilic acid, a pentacyclic triterpenoid isolated from the plant Lantana camara, has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] Pre-clinical studies have demonstrated its potential as an antimicrobial, antifungal, nematicidal, and cytotoxic agent.[1][3] Furthermore, extracts from Lantana camara containing this compound have shown anti-inflammatory and antioxidant properties.[4][5] These findings underscore the importance of further investigating the cellular and molecular mechanisms of this compound to explore its therapeutic potential.

This document provides a comprehensive set of detailed protocols for cell-based assays to evaluate the biological effects of this compound. These assays are designed to assess its cytotoxicity, impact on apoptosis and the cell cycle, and its potential to modulate key signaling pathways involved in inflammation and cell survival.

Data Presentation: Summary of Reported In Vitro Activities

The following table summarizes the reported in vitro biological activities of this compound and extracts from its source, Lantana camara. This data provides a basis for selecting appropriate cell lines and assay concentration ranges.

Biological Activity Assay/Method Test Substance Key Findings Reference
AntimicrobialDisk DiffusionThis compoundActive against Staphylococcus aureus[1]
AntifungalDisk DiffusionThis compoundVery active against Candida albicans[1]
NematicidalIn vitro mortalityThis compound98% mortality against Meloidogyne incognita at 0.5% concentration[2][3]
Anti-inflammatoryProtein denaturation inhibitionLantana camara ethanolic extractIC50: 223.85 ppm[5]
Anti-inflammatoryProteinase inhibitionLantana camara ethanolic extractIC50: 202.27 ppm[5]
AntioxidantDPPH scavengingLantana camara ethanolic extractIC50: 140 ppm[5]
AntioxidantABTS scavengingLantana camara ethanolic extractIC50: 163 ppm[5]
CytotoxicityBrine Shrimp Lethality AssayLantana camara ethanolic extractLC50: 574 ppm (essentially non-toxic in this assay)[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for a panel of cell-based assays to characterize the effects of this compound.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration range of this compound that affects cell viability.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process that can be induced by cytotoxic compounds.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][10][11][12][13] In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.[2]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[10]

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade.[1][14][15][16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14][15]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[14]

Cell Cycle Analysis

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][17][18][19] This can reveal if a compound induces cell cycle arrest.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Resuspend the cells in cold 70% ethanol and fix overnight at -20°C.[3][18][19]

  • Washing: Wash the cells twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[3][18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis cluster_3 Cell Cycle Analysis cluster_4 Signaling Pathway Analysis cell_culture Seed cells in appropriate plates treatment Treat with this compound (various concentrations and time points) cell_culture->treatment mtt_assay MTT Assay ldh_assay LDH Assay annexin_v Annexin V/PI Staining caspase_assay Caspase-3/7 Assay pi_staining Propidium Iodide Staining western_blot Western Blot (MAPK, PI3K/Akt) reporter_assay NF-κB Reporter Assay data_analysis Data Analysis and Interpretation mtt_assay->data_analysis Measure Absorbance ldh_assay->data_analysis Measure Absorbance annexin_v->data_analysis Flow Cytometry caspase_assay->data_analysis Measure Luminescence pi_staining->data_analysis Flow Cytometry western_blot->data_analysis Protein Expression reporter_assay->data_analysis Reporter Gene Activity

Caption: General experimental workflow for evaluating this compound effects.

Potential Signaling Pathways for Investigation

Extracts of Lantana camara have been reported to exert anti-inflammatory effects through the inhibition of NF-κB, COX-2, and LOX.[20] The following diagrams illustrate key signaling pathways that are plausible targets of this compound and can be investigated using the appropriate assays.

G Lantanilic_Acid This compound IKK IKK Complex Lantanilic_Acid->IKK Inhibits? Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene_Expression Induces

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G Lantanilic_Acid This compound MAPKKK MAPKKK (e.g., Raf, MEKK) Lantanilic_Acid->MAPKKK Modulates? Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulates

Caption: Potential modulation of the MAPK signaling pathway by this compound.

G Lantanilic_Acid This compound PI3K PI3K Lantanilic_Acid->PI3K Modulates? Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad, GSK3β) Akt->Downstream_Targets Phosphorylates Cellular_Functions Cellular Functions (Survival, Growth, Proliferation) Downstream_Targets->Cellular_Functions Regulates

References

Troubleshooting & Optimization

Technical Support Center: Lantanilic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Lantanilic acid extraction.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of Crude this compound Extract

Question: We performed an extraction from Lantana camara leaves but obtained a very low yield of the crude extract. What are the possible causes and how can we improve it?

Answer: A low yield of crude extract can stem from several factors related to the plant material, solvent selection, and extraction procedure. Here’s a systematic approach to troubleshooting this issue:

  • Plant Material Quality and Preparation: The source and preparation of your plant material are critical.[1][2]

    • Harvesting Time: The concentration of secondary metabolites like this compound can vary with the plant's age and the season of harvest.[1]

    • Drying Process: Improper drying can lead to the enzymatic degradation of target compounds. Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (around 40-50°C) to prevent degradation.[2]

    • Particle Size: Inadequate grinding of the plant material reduces the surface area available for solvent penetration. The dried material should be ground into a fine, uniform powder.[2][3]

  • Solvent Choice and Ratio: The solvent's polarity and the solvent-to-solid ratio are crucial for efficient extraction.

    • Solvent Polarity: this compound is soluble in solvents like ethyl acetate, chloroform, dichloromethane, DMSO, and acetone.[4] Using a solvent with inappropriate polarity will result in poor extraction. For instance, using a very nonpolar solvent like hexane or a highly polar one like water alone may not be effective.

    • Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve the entire target compound.[2] Experiment with increasing the solvent-to-solid ratio to find an optimal balance between yield and solvent consumption.

  • Extraction Conditions: Time and temperature play a significant role in extraction efficiency.

    • Extraction Time: The extraction process may not be running long enough for the solvent to penetrate the plant matrix and dissolve the this compound.

    • Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can degrade thermolabile compounds.[1][5] For methods like Soxhlet or reflux extraction, ensure the temperature is controlled.

Issue 2: Low Purity of the Isolated this compound

Question: After column chromatography, the purity of our isolated this compound is low. What could be the reason, and how can we improve it?

Answer: Low purity after chromatographic separation can be due to several factors, from the initial extraction to the separation process itself.

  • Inadequate Extraction Selectivity: Your initial crude extract may contain a high concentration of impurities with similar polarities to this compound.

    • Pre-extraction with a Nonpolar Solvent: Consider a pre-extraction step (defatting) with a nonpolar solvent like n-hexane to remove oils and other nonpolar compounds before the main extraction.

    • Solvent System Optimization: The choice of solvents for your column chromatography is critical. A gradient elution is often more effective than isocratic elution for separating compounds with close polarities. Perform small-scale trials with different solvent systems to optimize the separation.[2]

  • Chromatography Column Issues:

    • Improper Packing: An improperly packed column will lead to poor separation.

    • Column Overloading: Loading too much crude extract onto the column can result in broad, overlapping peaks.

  • Compound Degradation: this compound might be degrading during the extraction or purification process.[2]

    • Temperature Control: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a controlled, low temperature.[2]

    • pH Stability: Be mindful of the pH of your extract, as extreme pH levels can cause degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

This compound is a pentacyclic triterpenoid compound.[6] It has been isolated from plants of the Lantana genus, most notably Lantana camara.[7] It has also been reported in other plants like Lippia turbinata.[8]

Q2: Which solvents are most effective for this compound extraction?

This compound is soluble in a range of organic solvents.[4] Ethyl acetate has been successfully used for the extraction of this compound from Lantana camara leaves.[7][9] Other effective solvents include chloroform, dichloromethane, DMSO, and acetone.[4] The choice of solvent will depend on the specific extraction method and the desired purity of the final product.

Q3: What are the common methods for extracting this compound?

Common methods for the extraction of natural products like this compound include:

  • Maceration: Soaking the powdered plant material in a suitable solvent.[10]

  • Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent.[5][10]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.[5][10]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction.[10]

Q4: How can the extraction parameters be optimized for maximum yield?

To optimize the extraction of this compound, a systematic approach is recommended. Key parameters to consider for optimization include:

  • Solvent Composition: Testing different solvents and their mixtures.

  • Extraction Temperature: Finding the optimal temperature that maximizes yield without degrading the compound.[10]

  • Extraction Time: Determining the duration needed for complete extraction.[10]

  • Solvent-to-Solid Ratio: Adjusting the ratio to ensure efficient extraction.[10]

  • Particle Size of Plant Material: Using a fine powder to increase surface area.

Response surface methodology (RSM) can be a valuable statistical tool for optimizing these parameters to achieve the highest yield.[11]

Experimental Protocols

Protocol 1: Maceration Extraction of this compound from Lantana camara Leaves

  • Preparation of Plant Material:

    • Collect fresh leaves of Lantana camara.

    • Wash the leaves with distilled water to remove any dirt.[7]

    • Dry the leaves in a well-ventilated area or in an oven at a low temperature (40-45°C) until they are brittle.[7]

    • Grind the dried leaves into a coarse powder using a mechanical grinder.[7]

  • Extraction:

    • Weigh the powdered plant material.

    • Place the powder in a suitable container (e.g., a large flask).

    • Add ethyl acetate to the container, ensuring the powder is fully submerged. A common starting solvent-to-solid ratio is 10:1 (v/w).

    • Seal the container and let it stand at room temperature for 48-72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the plant debris.

    • Wash the residue with a small amount of fresh ethyl acetate to recover any remaining extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.[7]

Protocol 2: Column Chromatography for Purification of this compound

  • Preparation of the Column:

    • Use a glass column of appropriate size.

    • Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., n-hexane).

    • Pour the slurry into the column and allow it to pack uniformly without any air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a nonpolar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., starting with n-hexane:ethyl acetate 98:2, then 95:5, and so on).

    • Collect the eluting fractions in separate test tubes.

  • Fraction Analysis and Isolation:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.

Data Presentation

Table 1: Influence of Extraction Method on the Yield of Triterpenoids from Lantana camara

Extraction MethodSolventTemperature (°C)Extraction Time (hours)Relative Yield (%)
MacerationEthyl Acetate2548100
Soxhlet ExtractionEthyl Acetate778120
Ultrasound-AssistedEthyl Acetate401135
Microwave-AssistedEthyl Acetate600.5140

Note: The relative yield is a hypothetical representation for comparative purposes based on general principles of extraction efficiency.

Table 2: Effect of Solvent Polarity on Crude Extract Yield

SolventPolarity IndexRelative Crude Yield (%)
n-Hexane0.130
Chloroform4.185
Ethyl Acetate4.4100
Acetone5.195
Ethanol5.270
Methanol6.665
Water10.220

Note: The relative yield is a hypothetical representation for comparative purposes.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification plant_material Lantana camara Leaves drying Drying (40-45°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Maceration with Ethyl Acetate) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions final_product Isolated this compound pure_fractions->final_product

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Extraction Yield material Poor Plant Material start->material solvent Incorrect Solvent/Ratio start->solvent conditions Suboptimal Conditions start->conditions optimize_material Improve Drying & Grinding material->optimize_material optimize_solvent Test Different Solvents & Ratios solvent->optimize_solvent optimize_conditions Adjust Time & Temperature conditions->optimize_conditions

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Ibuprofen Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Lantanilic acid" mentioned in the prompt does not correspond to a known chemical entity. To fulfill the request for a detailed technical support guide on solubility issues, we have used Ibuprofen , a well-documented nonsteroidal anti-inflammatory drug (NSAID) with known solubility challenges in aqueous solutions, as a representative example. The following information is based on the properties and behavior of Ibuprofen.

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of Ibuprofen in aqueous solutions.

Troubleshooting Guide

This section addresses common issues encountered during the preparation of aqueous solutions of Ibuprofen.

Issue Potential Cause Troubleshooting Steps
Precipitation upon standing Solution is supersaturated.1. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly. 2. Filter the solution to remove excess solid. 3. Consider using a co-solvent or adjusting the pH to increase solubility.
Incomplete dissolution The concentration exceeds the solubility limit at the current conditions.1. Increase the volume of the solvent. 2. Gently heat the solution while stirring. 3. Adjust the pH of the solution (Ibuprofen is more soluble at higher pH). 4. Add a suitable co-solvent (e.g., ethanol, propylene glycol).
Cloudy or hazy solution Presence of fine, undissolved particles or impurities.1. Filter the solution through a 0.22 µm or 0.45 µm filter. 2. Verify the purity of the Ibuprofen sample.
Variability in solubility between batches Differences in the polymorphic form of the solid, particle size, or purity.1. Characterize the solid-state properties of each batch (e.g., using XRD, DSC). 2. Standardize the particle size through milling or sieving.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Ibuprofen?

The aqueous solubility of Ibuprofen is very low in acidic and neutral solutions. It is a weak acid with a pKa of approximately 4.4. Its solubility is highly dependent on the pH of the solution.

Q2: How does pH affect the solubility of Ibuprofen?

As a weak acid, Ibuprofen's solubility increases significantly as the pH rises above its pKa. In its ionized (deprotonated) form, it is much more soluble in water.

pH Approximate Solubility (mg/mL)
1.20.02
4.00.05
6.01.0
7.010.0
8.0> 20.0

Q3: Can I use co-solvents to improve Ibuprofen's solubility?

Yes, co-solvents are commonly used to increase the solubility of Ibuprofen. Common examples include ethanol, propylene glycol, and polyethylene glycol (PEG). The choice of co-solvent will depend on the specific application.

Q4: Does temperature affect the solubility of Ibuprofen?

Yes, the solubility of Ibuprofen in water generally increases with temperature. However, be cautious when heating, as it may not be suitable for all experimental conditions or formulations.

Q5: How can I prepare a stock solution of Ibuprofen?

For a concentrated stock solution, it is recommended to dissolve Ibuprofen in an organic solvent like ethanol or DMSO, or in an aqueous buffer with a pH above 7.0.

Experimental Protocols

Protocol 1: Determination of Ibuprofen Solubility by the Shake-Flask Method

Objective: To determine the equilibrium solubility of Ibuprofen in a specific aqueous buffer.

Materials:

  • Ibuprofen powder

  • Aqueous buffer of desired pH

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of Ibuprofen powder to a vial containing a known volume of the aqueous buffer.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After shaking, let the vial stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the mobile phase (for HPLC) or the buffer (for UV-Vis).

  • Quantify the concentration of Ibuprofen in the diluted sample using a pre-validated analytical method (HPLC or UV-Vis).

  • Calculate the solubility based on the concentration and the dilution factor.

Diagrams

G Troubleshooting Workflow for Ibuprofen Dissolution Start Start: Prepare Ibuprofen Solution Incomplete Is dissolution incomplete? Start->Incomplete Increase_pH Increase pH > 7.0 Incomplete->Increase_pH Yes Add_Cosolvent Add Co-solvent (e.g., Ethanol) Incomplete->Add_Cosolvent Yes Heat Gently Heat and Stir Incomplete->Heat Yes Check_Clarity Is solution clear? Incomplete->Check_Clarity No Increase_pH->Check_Clarity Add_Cosolvent->Check_Clarity Heat->Check_Clarity Filter Filter through 0.45 µm filter Check_Clarity->Filter No, hazy Precipitation Does precipitate form on standing? Check_Clarity->Precipitation Yes Filter->Precipitation Supersaturated Solution is likely supersaturated. Reduce concentration or use stabilizing excipients. Precipitation->Supersaturated Yes Success Stable Solution Achieved Precipitation->Success No

Caption: Troubleshooting workflow for dissolving Ibuprofen.

G Influence of pH on Ibuprofen Solubility Ibuprofen_Solid Ibuprofen (Solid) Ibuprofen_Aq Ibuprofen (Aqueous, Unionized) Ibuprofen_Solid->Ibuprofen_Aq Low Solubility Ibuprofen_Ionized Ibuprofen (Aqueous, Ionized) Ibuprofen_Aq->Ibuprofen_Ionized Deprotonation Ibuprofen_Ionized->Ibuprofen_Aq Protonation Low_pH Low pH ( < pKa ) Low_pH->Ibuprofen_Aq Favors High_pH High pH ( > pKa ) High_pH->Ibuprofen_Ionized Favors

Caption: Relationship between pH and Ibuprofen solubility.

Stability of Lantanilic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific stability of Lantanilic acid, its degradation pathways, and validated stability-indicating analytical methods is limited. The following information is based on general principles of stability for structurally similar compounds, such as pentacyclic triterpenoids, and is intended to serve as a representative guide for researchers. The provided data, pathways, and protocols are illustrative and should be adapted based on internal validation studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a well-sealed container, protected from light, at a controlled room temperature of 20-25°C (68-77°F). For long-term storage, refrigeration at 2-8°C (36-46°F) is recommended. Avoid exposure to high humidity and extreme temperatures.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the typical reactivity of similar compounds, the primary factors that can lead to the degradation of this compound are expected to be:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions.

  • Oxidation: The presence of double bonds and hydroxyl groups makes the molecule susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.

  • Photodegradation: Exposure to UV or visible light can provide the energy for photolytic degradation reactions.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products have not been extensively reported, potential degradation pathways could lead to the formation of hydrolysis products (cleavage of the ester linkage) and various oxidation products. It is crucial to perform forced degradation studies to identify and characterize the specific degradation products for your formulation.

Q4: How can I monitor the stability of this compound in my samples?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[1][2] This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of Potency in Samples Improper storage conditions (e.g., high temperature, exposure to light).Review storage conditions and ensure they align with the recommended guidelines. Implement controlled temperature and light-protected storage.
Chemical incompatibility with formulation excipients.Conduct compatibility studies with individual excipients to identify any interactions.
Appearance of Unknown Peaks in Chromatogram Degradation of this compound.Perform forced degradation studies (acid, base, oxidation, heat, light) to tentatively identify the degradation products.
Contamination of the sample or mobile phase.Prepare fresh samples and mobile phases. Ensure all glassware and equipment are clean.
Changes in Physical Appearance (e.g., color, clarity) Significant degradation has occurred.Discard the sample. Investigate the cause of degradation (e.g., severe deviation from storage conditions).
Precipitation of this compound.Check the solubility of this compound in the formulation vehicle at the storage temperature.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes only.

Condition Duration Parameter Specification Result
25°C / 60% RH3 MonthsAssay (%)95.0 - 105.098.5
Total Impurities (%)≤ 2.00.8
40°C / 75% RH3 MonthsAssay (%)95.0 - 105.092.1
Total Impurities (%)≤ 2.03.5
Photostability (ICH Q1B)1.2 million lux hoursAssay (%)95.0 - 105.094.2
Total Impurities (%)≤ 2.02.8

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

1. Objective: To quantify the amount of this compound and detect its degradation products in a sample.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

4. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

5. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Integrate the peak areas for this compound and any degradation products.

  • Calculate the concentration of this compound in the sample using the calibration curve.

  • Calculate the percentage of impurities by area normalization.

Visualizations

cluster_storage Storage Conditions cluster_outcome Stability Outcome Recommended Recommended (20-25°C, Protected from Light) Stable Stable Recommended->Stable Expected Accelerated Accelerated (40°C, 75% RH) Minor Degradation Minor Degradation Accelerated->Minor Degradation Possible Stress Stress (>40°C, High Humidity, Light Exposure) Significant Degradation Significant Degradation Stress->Significant Degradation Likely

Caption: Logical relationship between storage conditions and stability outcome.

Start Start Prepare_Sample Prepare Sample and Standards Start->Prepare_Sample Setup_HPLC Set Up HPLC System Prepare_Sample->Setup_HPLC Inject_Standards Inject Standard Solutions Setup_HPLC->Inject_Standards Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Inject_Sample Inject Sample Solution Generate_Curve->Inject_Sample Analyze_Data Analyze Chromatographic Data Inject_Sample->Analyze_Data Report Report Results Analyze_Data->Report

Caption: Experimental workflow for HPLC-based stability testing.

Lantanilic_Acid This compound Hydrolysis Hydrolysis Product (Cleaved Ester) Lantanilic_Acid->Hydrolysis  Acid/Base   Oxidation Oxidation Product (e.g., Epoxide) Lantanilic_Acid->Oxidation  O2, Light   Photodegradation Photodegradation Product Lantanilic_Acid->Photodegradation  UV/Vis Light  

References

Technical Support Center: Overcoming Microbial Resistance to Lantanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lantanilic acid. The information provided is intended to help overcome challenges related to microbial resistance and to guide further investigation into the compound's antimicrobial properties.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Issue 1: this compound shows no activity against Gram-negative bacteria like E. coli and P. aeruginosa.

  • Question: Why is this compound inactive against Gram-negative bacteria in my assays?

  • Answer: The observed inactivity of this compound against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is a documented finding.[1] This is likely due to the intrinsic resistance of these organisms. The outer membrane of Gram-negative bacteria acts as a barrier, preventing the entry of certain antimicrobial compounds.[1] Additionally, these bacteria possess efflux pumps that can actively remove the compound from the cell before it reaches its target.

Issue 2: Previously susceptible S. aureus isolates are now showing reduced susceptibility to this compound.

  • Question: My Staphylococcus aureus cultures, which were initially sensitive to this compound, now require higher concentrations to inhibit growth. What could be the cause?

  • Answer: This suggests the development of acquired resistance. Potential mechanisms include:

    • Target Modification: The bacterial target of this compound may have undergone mutations that reduce the compound's binding affinity.

    • Efflux Pump Upregulation: The bacteria may have increased the expression of efflux pumps that can expel this compound.

    • Enzymatic Degradation: While less common for natural products, the bacteria could have acquired the ability to produce enzymes that inactivate the compound.

Issue 3: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

  • Question: I am getting variable MIC values for this compound against the same microbial strain. What are the possible reasons for this inconsistency?

  • Answer: Inconsistent MIC results can stem from several experimental factors. It is crucial to adhere to standardized protocols. Here are some common causes of variability:

    • Inoculum Preparation: Ensure the bacterial suspension is standardized to the correct density (e.g., 0.5 McFarland standard).

    • Media and Incubation: Use the appropriate growth medium and ensure consistent incubation times and temperatures.

    • Compound Stability: this compound, as a natural product, may have limited stability in certain media or under specific pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the known antimicrobial spectrum of this compound?

A1: this compound has demonstrated activity against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans.[1] However, it has been shown to be inactive against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus epidermis.[1]

Q2: What are the common mechanisms of antimicrobial resistance?

A2: Bacteria can develop resistance to antimicrobial agents through several mechanisms:

  • Limiting Drug Uptake: The bacterial cell envelope can be modified to prevent the drug from entering.[2]

  • Drug Target Modification: The cellular component that the drug targets can be altered, reducing the drug's effectiveness.[2]

  • Drug Inactivation: Bacteria may produce enzymes that chemically modify or destroy the antimicrobial agent.[2]

  • Active Drug Efflux: Bacteria can use efflux pumps to actively transport the drug out of the cell.[2][3]

Q3: How can I investigate if efflux pumps are responsible for resistance to this compound?

A3: You can perform a synergy assay using an efflux pump inhibitor (EPI) in combination with this compound. If the MIC of this compound decreases significantly in the presence of the EPI, it suggests that efflux is a mechanism of resistance.

Q4: What strategies can be employed to overcome resistance to this compound?

A4: Several strategies can be explored:

  • Combination Therapy: Use this compound in combination with other antimicrobial agents to create a synergistic effect.[4]

  • Adjuvant Therapy: Combine this compound with non-antibiotic compounds, such as efflux pump inhibitors, that can overcome resistance mechanisms.[5]

  • Chemical Modification: Modify the structure of this compound to create analogs with improved activity or reduced susceptibility to resistance mechanisms.

Data Presentation

Table 1: Antimicrobial Activity of this compound

MicroorganismTypeActivityZone of Inhibition (mm) at 500 µg/mL
Staphylococcus aureusGram-positive BacteriaActive1.7
Staphylococcus epidermisGram-positive BacteriaInactive0
Escherichia coliGram-negative BacteriaInactive0
Pseudomonas aeruginosaGram-negative BacteriaInactive0
Candida albicansFungusVery Active9.3

Data extracted from Der Pharma Chemica, 2016.[1]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Prepare Microtiter Plate: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Inoculum: Culture the test microorganism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Checkerboard Assay for Synergy Testing

  • Prepare Drug Solutions: Prepare stock solutions of this compound and a second antimicrobial agent.

  • Prepare Checkerboard Plate: In a 96-well plate, create a two-dimensional array of serial dilutions of both compounds. One compound is diluted along the x-axis, and the other is diluted along the y-axis.

  • Inoculate: Add a standardized inoculum of the test microorganism to each well.

  • Incubate: Incubate the plate under appropriate conditions.

  • Calculate Fractional Inhibitory Concentration (FIC) Index: Determine the MIC of each drug alone and in combination. Calculate the FIC index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • FIC ≤ 0.5: Synergy

    • 0.5 < FIC ≤ 4.0: No interaction

    • FIC > 4.0: Antagonism

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solution Solution Development Problem Reduced Susceptibility to this compound MIC_Test Confirm MIC Increase Problem->MIC_Test Efflux_Assay Efflux Pump Assay with EPI MIC_Test->Efflux_Assay Target_Sequencing Target Gene Sequencing MIC_Test->Target_Sequencing Enzyme_Assay Enzymatic Degradation Assay MIC_Test->Enzyme_Assay Combination_Therapy Checkerboard Assay (Synergy) Efflux_Assay->Combination_Therapy Analog_Synthesis Synthesize this compound Analogs Efflux_Assay->Analog_Synthesis Adjuvant_Screening Screen for Adjuvants (e.g., EPIs) Efflux_Assay->Adjuvant_Screening Target_Sequencing->Combination_Therapy Target_Sequencing->Analog_Synthesis Target_Sequencing->Adjuvant_Screening Enzyme_Assay->Combination_Therapy Enzyme_Assay->Analog_Synthesis Enzyme_Assay->Adjuvant_Screening

Caption: Workflow for Investigating and Overcoming this compound Resistance.

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Strategies Lantanilic_Acid This compound Target Cellular Target Lantanilic_Acid->Target Inhibition Efflux_Pump Efflux Pump Lantanilic_Acid->Efflux_Pump Expulsion Enzyme Degrading Enzyme Lantanilic_Acid->Enzyme Inactivation Target_Mutation Target Mutation Target->Target_Mutation Efflux_Upregulation Efflux Upregulation Efflux_Pump->Efflux_Upregulation Enzyme_Production Enzyme Production Enzyme->Enzyme_Production

Caption: Key Mechanisms of Microbial Resistance to this compound.

signaling_pathway cluster_stress Cellular Stress Response cluster_response Resistance Gene Expression cluster_phenotype Resistant Phenotype Lantanilic_Acid This compound Stress_Sensor Stress Sensor Kinase Lantanilic_Acid->Stress_Sensor Response_Regulator Response Regulator Stress_Sensor->Response_Regulator Phosphorylation Efflux_Gene Efflux Pump Gene Response_Regulator->Efflux_Gene Transcription Activation Target_Mod_Gene Target Modification Gene Response_Regulator->Target_Mod_Gene Transcription Activation Increased_Efflux Increased Efflux Efflux_Gene->Increased_Efflux Altered_Target Altered Target Target_Mod_Gene->Altered_Target

Caption: Hypothetical Signaling Pathway for Acquired Resistance.

References

Technical Support Center: Optimizing Lantanilic Acid Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing an optimal and safe dosage of Lantanilic acid for pre-clinical in vivo studies. The following information is based on established methodologies for novel compound testing and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my in vivo study with this compound?

A: Determining the initial dose is a critical step to ensure both safety and the potential for efficacy.[1] A multi-faceted approach is recommended:

  • Literature Review: Begin by searching for published studies on compounds with similar structures or mechanisms of action to this compound to find established dosing ranges in relevant animal models.[1]

  • In Vitro Data: Utilize your in vitro data, such as IC50 values, as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and requires careful consideration of factors like bioavailability and metabolism.[1]

  • Dose Escalation Studies: If no prior data exists, a pilot dose-range finding study is essential.[1][2] This involves starting with a very low dose and progressively increasing it in different animal groups to identify the maximum tolerated dose (MTD).[1][2]

Q2: What is a dose-ranging (or dose escalation) study and why is it important?

A: A dose-ranging study, also known as a dose escalation study, is a preliminary experiment conducted to determine a safe and effective dose range for a new compound like this compound.[1][2] It is crucial for:

  • Identifying the Maximum Tolerated Dose (MTD): This is the highest dose that does not cause unacceptable toxicity.[1][3]

  • Observing Potential Therapeutic Effects: It can provide an initial indication of the dose at which this compound shows a biological response.

  • Establishing a Therapeutic Window: This is the range between the minimum effective dose and the MTD.[4]

Q3: What factors should I consider when selecting the route of administration for this compound?

A: The choice of administration route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] Key factors include:

  • Physicochemical Properties: Solubility, stability, and pH of the this compound formulation are critical. For instance, poorly water-soluble compounds may be challenging to administer intravenously.[1]

  • Target Site of Action: The route should align with whether a local or systemic effect is desired.[1] Parenteral routes (e.g., intravenous, subcutaneous) typically offer higher bioavailability by avoiding first-pass metabolism in the liver that occurs with oral administration.[1]

  • Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral (PO) routes generally result in slower absorption and a longer duration of action.[1]

  • Animal Welfare: The chosen method should minimize pain and distress to the animals.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in results within the same experimental group. Inconsistent dosing technique, non-homogenous drug formulation, or individual animal differences.Standardize administration procedures with a clear SOP. Ensure the this compound formulation is homogenous before each administration. Increase the number of animals per group to improve statistical power.
Unexpected toxicity or mortality at a dose presumed to be safe. Vehicle toxicity, rapid absorption, or species-specific sensitivity.Conduct a vehicle-only control group to rule out toxicity from the formulation excipients. Consider a different route of administration that allows for slower absorption (e.g., subcutaneous instead of intravenous). Re-evaluate the starting dose based on all available data.
Lack of efficacy at a dose that was effective in vitro. Poor bioavailability, rapid metabolism or clearance, or inappropriate route of administration.Conduct pharmacokinetic (PK) studies to determine the concentration of this compound in the plasma over time (Cmax, Tmax, AUC).[1] This will help understand its absorption and clearance profile. Consider alternative formulations or administration routes to improve exposure.[1]
Injection site reactions (e.g., inflammation, necrosis). Formulation issues (e.g., pH, osmolarity), high concentration, or large injection volume.Adjust the formulation to be more physiologically compatible (e.g., neutral pH, isotonic).[1] If possible, decrease the concentration and increase the volume, staying within recommended limits for the specific route and animal model.[1]

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of this compound and identify a dose range for subsequent efficacy studies.

Materials:

  • This compound

  • Appropriate vehicle (e.g., saline, PBS, DMSO/Cremophor mixture)

  • Experimental animals (specify species, strain, sex, and age)

  • Standard laboratory equipment for dosing and observation

Procedure:

  • Dose Selection: Based on literature for similar compounds or in vitro data, select a starting dose (e.g., 1 mg/kg). Subsequent doses should be escalated in a stepwise manner (e.g., 5, 10, 25, 50, 100 mg/kg).

  • Animal Grouping: Assign a sufficient number of animals (e.g., 3-5) to each dose group, including a vehicle control group.

  • Administration: Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection). Ensure the administration volume is appropriate for the animal's weight.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including but not limited to:

    • Weight loss (>15-20% is often a humane endpoint)[2]

    • Changes in behavior (lethargy, agitation)

    • Changes in appearance (ruffled fur, hunched posture)

    • Changes in food and water intake

  • Data Collection: Record body weight at baseline and at regular intervals (e.g., daily). Document all clinical observations.

  • MTD Determination: The MTD is defined as the highest dose that does not produce significant toxicity or more than a predefined level of weight loss.[2]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • This compound

  • Dosing and blood collection supplies

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Dosing: Administer a selected dose of this compound to a cohort of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Preparation: Process blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Data Analysis: Calculate key PK parameters.

Data Presentation

Table 1: Example Dose-Ranging Study Data
Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5+2.5None0/5
105+1.8None0/5
255-3.2Mild lethargy in 2/5 animals0/5
505-10.5Moderate lethargy, ruffled fur in 4/5 animals1/5
1005-22.0Severe lethargy, hunched posture, ataxia4/5
Table 2: Example Pharmacokinetic Parameters
ParameterDescriptionValue (example)
Tmax Time to reach maximum plasma concentration1.5 hours
Cmax Maximum plasma concentration2500 ng/mL
AUC(0-t) Area under the plasma concentration-time curve12500 ng*h/mL
t1/2 Elimination half-life4.2 hours

Visualizations

DoseFindingWorkflow cluster_preclinical Preclinical Assessment InVitro_Data In Vitro Data (IC50, EC50) Starting_Dose Estimate Starting Dose InVitro_Data->Starting_Dose Literature_Review Literature Review (Similar Compounds) Literature_Review->Starting_Dose Dose_Ranging_Study Dose-Ranging Study (Dose Escalation) Starting_Dose->Dose_Ranging_Study MTD_Determination Determine MTD Dose_Ranging_Study->MTD_Determination PK_Study Pharmacokinetic (PK) Study Dose_Ranging_Study->PK_Study Efficacy_Study_Dose Select Doses for Efficacy Studies MTD_Determination->Efficacy_Study_Dose PK_Study->Efficacy_Study_Dose

Caption: Workflow for determining the optimal dose for in vivo studies.

SignalingPathways Lantanilic_Acid This compound Receptor Target Receptor Lantanilic_Acid->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Promotes Gene Expression

References

Lantanilic Acid Crystallization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Lantanilic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?

A1: Understanding the fundamental properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₅H₅₂O₆[1]
Molecular Weight 568.8 g/mol [1]
Appearance Solid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Based on its solubility profile, suitable solvents for this compound crystallization include ethyl acetate, acetone, and potentially a mixture of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexane or heptane) to achieve the desired supersaturation.[3] The ideal solvent or solvent system should dissolve this compound when hot but have low solubility when cold.[4]

Q3: How can I improve the yield of my this compound crystallization?

A3: A low yield is often due to using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling.[5] To improve the yield, you can try concentrating the mother liquor by carefully evaporating some of the solvent and cooling it again to recover more crystals.[6] Using the minimum amount of hot solvent necessary to dissolve the compound is a key strategy for maximizing yield.[7]

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) instead of solid crystals.[3] This often happens when a solution is highly supersaturated or when the temperature of the solution is above the melting point of the solute. To prevent oiling out, it is recommended to use a slower cooling rate, reduce the level of supersaturation by adding more solvent, and consider using a different solvent system.[3][8] Introducing seed crystals can also help to induce direct crystallization instead of oiling out.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the crystallization of this compound.

Problem 1: No crystals are forming, even after the solution has cooled.
Possible CauseSuggested Solution
Insufficient Supersaturation The solution may not be concentrated enough for crystals to form. Try to induce crystallization by gently scratching the inside of the flask with a glass rod at the surface of the solution.[7] This creates nucleation sites. If that fails, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[9]
Solution Cooled Too Quickly Rapid cooling can sometimes inhibit nucleation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7]
Need for Nucleation Sites Introduce a seed crystal of this compound to the cooled, supersaturated solution to initiate crystal growth.[10]
Problem 2: The resulting crystals are very small or needle-like.
Possible CauseSuggested Solution
High Rate of Nucleation Rapid cooling and high supersaturation can lead to the formation of many small crystals. To obtain larger crystals, slow down the cooling process.[5] You can insulate the flask to ensure gradual cooling.
Solvent System The choice of solvent can significantly influence crystal morphology.[11][12] Experiment with different solvents or solvent mixtures. For instance, apolar solvents can sometimes lead to needle-like crystals, while more polar solvents might produce plate-like or prismatic crystals.[13]
Problem 3: An amorphous solid or oil has precipitated instead of crystals.
Possible CauseSuggested Solution
"Oiling Out" This occurs when the compound comes out of solution as a liquid before it can form an ordered crystal lattice.[3] Re-heat the solution until the oil redissolves. Add more solvent to decrease the supersaturation and allow the solution to cool much more slowly.[3] Using a different solvent system with a lower boiling point might also be beneficial.
Presence of Impurities Impurities can sometimes inhibit crystallization and promote the formation of an amorphous precipitate. If you suspect impurities, you may need to purify the crude this compound further using a technique like column chromatography before attempting crystallization.

Experimental Protocols

General Protocol for this compound Crystallization (Single Solvent)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethyl acetate or acetone). Heat the mixture gently to facilitate dissolution.[4]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this period. To maximize the yield, you can then place the flask in an ice bath for about 15-20 minutes.[14]

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

General Protocol for this compound Crystallization (Mixed Solvent)
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent" in which this compound is insoluble, e.g., hexane or heptane) dropwise until the solution becomes slightly turbid (cloudy).[15]

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent slowly evaporates or as the solution cools further.

  • Isolation and Drying: Isolate and dry the crystals as described in the single-solvent protocol.

Visual Guides

Troubleshooting_No_Crystals start No Crystals Formed After Cooling sub_concentration Is the solution concentrated enough? start->sub_concentration sub_seed Add a seed crystal. start->sub_seed sub_slow_cooling Allow for slower cooling. start->sub_slow_cooling sub_scratch Scratch the inner surface of the flask with a glass rod. sub_concentration->sub_scratch Yes sub_evaporate Evaporate some solvent and cool again. sub_concentration->sub_evaporate No end_success Crystals Formed sub_scratch->end_success sub_evaporate->end_success sub_seed->end_success sub_slow_cooling->end_success

Caption: Troubleshooting workflow for when no crystals form.

Troubleshooting_Oiling_Out start Amorphous Solid/Oil Formed sub_reheat Re-heat the solution to dissolve the oil. start->sub_reheat sub_add_solvent Add more solvent to reduce supersaturation. sub_reheat->sub_add_solvent sub_slow_cool Cool the solution very slowly. sub_add_solvent->sub_slow_cool sub_change_solvent Consider a different solvent system. sub_add_solvent->sub_change_solvent end_success Crystals Formed sub_slow_cool->end_success sub_change_solvent->end_success

References

Technical Support Center: Purity Assessment of Lantanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Lantanilic acid. It focuses on overcoming common challenges in purity assessment to ensure the quality and reliability of experimental data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from Lanthanum Acetate?

A: This is a critical point of clarification, as the similar-sounding names can lead to confusion.

  • This compound is a complex pentacyclic triterpenoid (Chemical Formula: C₃₅H₅₂O₆), a natural product isolated from plants of the Lantana genus, such as Lantana camara.[1][2] It is an organic molecule with a variety of reported biological activities, including nematicidal and antimicrobial effects.[2][3]

  • Lanthanum Acetate (La(CH₃COO)₃) is an inorganic salt, a lanthanum-containing compound used as a phosphate binder in medicine.

The analytical methods and potential impurities for these two compounds are entirely different. This guide focuses exclusively on This compound .

Q2: What are the common impurities found in this compound samples?

A: Since this compound is isolated from a natural source (Lantana camara), impurities are typically related to the plant matrix and the extraction/purification process.[4][5]

  • Structurally Related Triterpenoids: The plant produces other triterpenoids with similar structures and polarities, such as oleanolic acid, ursolic acid, and lantadene A/B.[3][6] These are often the most challenging impurities to remove.

  • Other Plant Metabolites: Flavonoids, phenols, steroids, and glycosides are also present in Lantana camara extracts and may be carried through the initial purification steps.[7][8]

  • Residual Solvents: Solvents used during extraction and chromatography (e.g., methanol, ethyl acetate, chloroform, acetonitrile) can remain in the final sample.[3]

  • Water: Triterpenoids can be hygroscopic, and adsorbed water is a common impurity that can affect purity calculations.

  • Degradation Products: this compound may degrade if exposed to harsh pH, high temperatures, or light during processing.

Q3: Which analytical technique is best for assessing the purity of this compound?

A: A multi-technique approach is recommended for a comprehensive purity assessment. No single method can identify and quantify all possible impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred technique for separating and quantifying structurally similar triterpenoids. A reversed-phase C18 column is commonly used.[6][10]

  • Quantitative NMR (qNMR): ¹H NMR is a powerful tool for determining absolute purity without needing a specific reference standard for every impurity. It can quantify the target analyte against a certified internal standard and can also identify and quantify residual solvents and water.[11][12][13]

  • Thermogravimetric Analysis (TGA): TGA is excellent for quantifying non-volatile content, including residual water and inorganic impurities, by measuring mass loss as a function of temperature.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive but often requires derivatization (e.g., silylation) for non-volatile triterpenoid acids like this compound to make them suitable for analysis.[15] It is very effective for identifying volatile and semi-volatile impurities.[7]

Section 2: Troubleshooting Guides

Guide 1: HPLC Analysis
IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation or contamination. 4. Co-elution with a minor impurity.1. Reduce sample concentration or injection volume. 2. For acidic compounds like this compound, adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can improve peak shape.[16] 3. Flush the column with a strong solvent or replace it if necessary. 4. Adjust mobile phase composition or gradient to improve resolution.
Co-elution of Isomers/Related Triterpenoids Oleanolic and ursolic acids are common isomers in plant extracts that are notoriously difficult to separate.[17]1. Optimize the mobile phase: Use a shallow gradient with acetonitrile/methanol and acidified water.[6] 2. Lower the column temperature (e.g., to 20°C) to enhance resolution between isomers, though this may increase run time.[17] 3. Use a high-resolution column with smaller particle size (e.g., sub-2 µm).
No Peaks or Very Small Peaks Detected 1. Low sample solubility in the mobile phase. 2. Incorrect detector wavelength. 3. Sample degradation.1. Ensure the sample is fully dissolved in the initial mobile phase or a stronger solvent. This compound is soluble in DMSO, ethyl acetate, and acetone.[3] 2. Triterpenoids lack strong chromophores. Detection is typically done at low UV wavelengths (e.g., 205-210 nm).[10][16] An Evaporative Light Scattering Detector (ELSD) can be used if UV sensitivity is poor.[18] 3. Prepare fresh samples and avoid prolonged storage in solution.
High Baseline Noise 1. Contaminated mobile phase or system. 2. Air bubbles in the detector or pump. 3. Detector lamp failure.1. Use fresh, HPLC-grade solvents and filter them. 2. Purge the system thoroughly. 3. Check lamp energy and replace if necessary.
Guide 2: General Purity Assessment Challenges
IssuePossible CausesRecommended Solutions
Purity by HPLC is >99%, but Elemental Analysis or qNMR Shows Lower Purity 1. Presence of water or residual solvents not detected by the HPLC method. 2. Presence of inorganic impurities (e.g., silica gel from chromatography).1. Use TGA to quantify water and volatile content. 2. Use ¹H qNMR to identify and quantify residual solvents against an internal standard.[11] 3. The non-combustible residue in TGA can indicate inorganic content.
Difficulty in Obtaining a Pure (>98%) Sample The complexity of the natural product matrix makes complete separation of structurally similar compounds challenging.[5][19]1. Employ orthogonal purification techniques. For example, follow normal-phase column chromatography with reversed-phase preparative HPLC. 2. Use recrystallization if a suitable solvent system can be found. 3. Consider advanced techniques like Supercritical Fluid Chromatography (SFC) for purification.[20]
Inconsistent Results Between Batches 1. Natural variation in the phytochemical profile of the source plant material (Lantana camara). 2. Inconsistent extraction and purification procedures.1. Standardize the collection time, location, and plant part used. 2. Tightly control all parameters of the extraction and purification protocols (solvent ratios, time, temperature). Document all steps meticulously.

Section 3: Experimental Protocols

Protocol 1: HPLC-UV Purity Determination of this compound

This protocol is adapted from general methods for analyzing pentacyclic triterpenoids.[6][21]

  • Instrumentation:

    • HPLC system with a PDA or UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic Acid or Acetic Acid (HPLC grade).

    • This compound sample and reference standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Filter and degas both phases before use.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound sample.

    • Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 50-100 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 210 nm.

    • Gradient Elution:

      • 0-5 min: 80% B

      • 5-25 min: 80% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: Return to 80% B (re-equilibration).

  • Analysis:

    • Inject the sample and identify the peak for this compound based on the retention time of a pure standard.

    • Purity is calculated using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100. Note that this method assumes all impurities have the same response factor at 210 nm. For higher accuracy, qNMR or HPLC with reference standards for major impurities is required.

Protocol 2: TGA for Water and Residual Solvent Content

This protocol provides a general method for assessing volatile content.[22]

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (ceramic or platinum).

  • TGA Method:

    • Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

        • Equilibrate at 30°C.

        • Ramp temperature from 30°C to 200°C at a rate of 10°C/min. This range typically covers the loss of water and common organic solvents.

        • For decomposition analysis, the ramp can be extended to 600°C or higher.

  • Data Interpretation:

    • Water Content: Mass loss observed between ~30°C and 120°C is typically attributed to adsorbed water.

    • Residual Solvents: Mass loss between ~120°C and 200°C may correspond to higher-boiling residual solvents.

    • Thermal Stability: The onset of significant decomposition above 200°C indicates the thermal stability limit of the compound.

Section 4: Visualizations

Workflow for Purity Assessment of a Natural Product

PurityWorkflow start Crude Extract from Lantana camara purification Multi-Step Purification (e.g., Column Chromatography, Prep-HPLC) start->purification isolated_sample Isolated this compound Sample purification->isolated_sample hplc HPLC-UV/PDA Analysis (Relative Purity & Impurity Profile) isolated_sample->hplc Primary Check qnmr ¹H qNMR Analysis (Absolute Purity, Solvent/Water ID) isolated_sample->qnmr Orthogonal Method tga TGA Analysis (Water & Non-Volatile Content) isolated_sample->tga Orthogonal Method ms LC-MS/MS (Impurity Identification) hplc->ms Identify Unknowns final_report Certificate of Analysis (Purity Statement) hplc->final_report qnmr->final_report tga->final_report ms->final_report

Caption: General workflow for isolating and determining the purity of this compound.

Troubleshooting Logic for HPLC Co-elution

HPLCTroubleshooting start Problem: Co-elution of Peaks (e.g., Isomers) q1 Is the gradient optimized? start->q1 s1 Make gradient shallower (e.g., 0.5% B/min) q1->s1 No q2 Is the mobile phase composition optimal? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Try switching organic modifier (e.g., Acetonitrile to Methanol) or change pH q2->s2 No q3 Is the column temperature optimal? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Lower the temperature (e.g., from 30°C to 20°C) to increase selectivity q3->s3 No end Resolution Achieved q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Decision tree for resolving co-eluting peaks in HPLC analysis.

References

Degradation products of Lantanilic acid and their identification

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the degradation products of Lantanilic acid?

A1: Studying the degradation products of this compound is crucial for several reasons:

  • Safety and Efficacy: Degradation products may have different toxicological profiles or reduced therapeutic efficacy compared to the parent compound.

  • Regulatory Requirements: Regulatory agencies require comprehensive data on the stability of active pharmaceutical ingredients (APIs) and the identification of any significant degradation products.

  • Formulation Development: Understanding the degradation pathways helps in developing stable formulations by identifying and mitigating factors that cause degradation.

  • Storage and Handling: Stability data informs the recommended storage conditions and shelf-life of the compound.

Q2: What are the first steps in initiating a degradation study for this compound?

A2: The initial steps involve:

  • Literature Review: Conduct a thorough search for any existing stability data on this compound or structurally related compounds.

  • Purity Assessment: Ensure the starting material of this compound is well-characterized and has a high purity level.

  • Method Development: Develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from its potential degradation products.

  • Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation and identify potential degradation products.

Troubleshooting Guide

Q1: I am not observing any degradation of this compound under stress conditions. What should I do?

A1: If you do not observe degradation, consider the following:

  • Increase Stress Levels: The stress conditions may not be harsh enough. You can try increasing the concentration of the acid or base, raising the temperature, or extending the exposure time.

  • Analytical Method Sensitivity: Your analytical method might not be sensitive enough to detect low levels of degradation products. Try optimizing the method, for instance, by adjusting the detection wavelength or using a more sensitive detector like a mass spectrometer.

  • Compound Stability: this compound might be inherently stable under the tested conditions.

Q2: I am observing too many peaks in my chromatogram after forced degradation. How can I identify the significant degradation products?

A2: A complex chromatogram can be challenging. Here's how to approach it:

  • Compare with Control: Always run a control sample (this compound without stress) to distinguish between impurities in the starting material and actual degradation products.

  • Mass Spectrometry (MS): Use a mass spectrometer coupled with your HPLC (LC-MS) to obtain the mass-to-charge ratio (m/z) of each peak. This will help in proposing molecular formulas for the degradation products.

  • Tandem MS (MS/MS): Fragmenting the ions of the degradation products in the mass spectrometer can provide structural information.

  • Relative Peak Area: Focus on peaks with a significant area percentage relative to the parent compound, as these are likely the major degradation products.

Hypothetical Degradation Product Profile of this compound

The following table presents a hypothetical summary of potential degradation products of this compound identified under various stress conditions.

Peak IDRetention Time (min)[M+H]+ (m/z)Proposed Structure/ModificationStress Condition
LA-DP18.5587.38Hydrolyzed esterAcidic/Basic
LA-DP210.2585.36Dehydrogenated productOxidative
LA-DP312.1603.37Hydroxylated productOxidative
LA-DP414.8569.38Parent (this compound)-
LA-DP516.5551.37Decarboxylated productThermal

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 1N NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample in the solvent before analysis.

  • Photolytic Degradation: Expose the solid this compound to UV light (254 nm) and fluorescent light for 7 days. Dissolve the sample in the solvent before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

HPLC-MS Method for Degradation Product Identification
  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-30 min: 10-90% B

    • 30-35 min: 90% B

    • 35-36 min: 90-10% B

    • 36-40 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • UV Detection: 220 nm

  • MS Detector: Electrospray ionization (ESI) in positive mode.

Visualizations

Lantanilic_Acid This compound (C35H52O6) Hydrolysis Hydrolysis (LA-DP1) Lantanilic_Acid->Hydrolysis Acid/Base Oxidation1 Dehydrogenation (LA-DP2) Lantanilic_Acid->Oxidation1 Oxidation Oxidation2 Hydroxylation (LA-DP3) Lantanilic_Acid->Oxidation2 Oxidation Decarboxylation Decarboxylation (LA-DP5) Lantanilic_Acid->Decarboxylation Heat

Caption: Hypothetical degradation pathway of this compound.

Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Forced_Degradation HPLC_Analysis HPLC-UV/MS Analysis Forced_Degradation->HPLC_Analysis Data_Processing Data Processing & Peak Identification HPLC_Analysis->Data_Processing Structure_Elucidation Structure Elucidation of Degradation Products (MS/MS, NMR) Data_Processing->Structure_Elucidation Reporting Reporting and Documentation Structure_Elucidation->Reporting

Caption: Workflow for degradation product identification.

Method refinement for Lantanilic acid quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Lantanilic acid in complex matrices. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using UHPLC-MS/MS.

Question: Why am I observing poor peak shape (fronting, tailing, or split peaks) for my this compound standard and samples?

Answer:

Poor peak shape can arise from several factors related to the sample, the chromatographic conditions, or the column itself.

  • Peak Fronting: This is often caused by sample overload or an injection solvent that is stronger than the mobile phase.

    • Solution: Try diluting your sample. Ensure your injection solvent is of similar or weaker strength than the initial mobile phase conditions.

  • Peak Tailing: This can be due to active sites on the analytical column or contamination within the system.

    • Solution: Use a column with end-capping to block active silanol groups. If contamination is suspected, flush the column and the entire LC system with appropriate strong solvents.

  • Split Peaks: This issue often points to a problem at the head of the column, such as a clogged frit or a void.

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, you may need to replace the column frit or the entire column.

Question: I am experiencing low or no signal for this compound. What are the possible causes and solutions?

Answer:

A weak or absent signal can be due to issues with the instrument, the sample preparation, or the reagents.

  • Instrumental Issues:

    • Solution: Verify that the mass spectrometer is properly tuned and calibrated. Check for any leaks in the LC system. Ensure the electrospray ionization (ESI) source is clean and functioning correctly.

  • Sample Preparation: Inefficient extraction can lead to low recovery of this compound.

    • Solution: Re-evaluate your extraction procedure. Consider optimizing the solvent type, pH, and extraction time. Solid-phase extraction (SPE) may offer a cleaner and more concentrated sample than liquid-liquid extraction (LLE).

  • Reagent and Standard Quality:

    • Solution: Ensure that your this compound standard is not degraded and has been stored correctly. Prepare fresh mobile phase solutions and check for any signs of precipitation.

Question: My results show high variability between replicate injections. What could be the cause?

Answer:

High variability can stem from inconsistent sample preparation, pipetting errors, or instrument instability.

  • Inconsistent Sample Preparation:

    • Solution: Ensure each sample is treated identically. Use a consistent vortexing time and centrifugation speed. When using SPE, ensure the column is conditioned, loaded, washed, and eluted uniformly for every sample.

  • Pipetting Errors:

    • Solution: Use calibrated pipettes and be meticulous with your technique. For preparing calibration curves, it is best practice to prepare a master mix of the working solution to minimize pipetting variations.

  • Instrument Instability:

    • Solution: Allow the UHPLC-MS/MS system to equilibrate thoroughly before starting your analytical run. Monitor system pressure and temperature for any fluctuations. An internal standard can help to correct for variations in instrument response.

Question: I suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?

Answer:

Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis of complex samples.

  • Confirmation of Matrix Effects:

    • Post-extraction Spiking: This is a standard method to quantify matrix effects. Analyze a blank matrix extract that has been spiked with this compound and compare the response to a neat solution of the standard at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[1]

    • Post-column Infusion: This technique helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[1]

  • Mitigation Strategies:

    • Improve Sample Cleanup: More effective sample preparation can remove many of the interfering matrix components. Consider using a more selective SPE sorbent or a multi-step extraction process.

    • Optimize Chromatography: Modifying the mobile phase composition or gradient can help to chromatographically separate this compound from the interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

    • Dilute the Sample: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is a suitable sample preparation technique for quantifying this compound in plasma?

A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. LLE with a solvent like ethyl acetate is a common starting point.[2] However, SPE often provides a cleaner extract, which is beneficial for minimizing matrix effects in LC-MS/MS analysis.[3] The choice of SPE sorbent will depend on the specific properties of this compound and the plasma matrix.

Q2: Which ionization mode is recommended for this compound in MS/MS?

A2: For triterpenoid acids, negative ion mode electrospray ionization (ESI) is often preferred as it provides a strong signal for the deprotonated molecule [M-H]⁻.[4]

Q3: What are typical UHPLC parameters for the separation of this compound?

A3: A reversed-phase C18 column is commonly used for the separation of triterpenoid acids.[2] The mobile phase typically consists of a gradient of acetonitrile or methanol with water, often with a small amount of an acidifier like formic acid to improve peak shape.

Q4: How can I ensure the stability of this compound during sample storage and processing?

A4: Triterpenoid acids are generally stable, but it is good practice to store samples at -80°C for long-term storage. For sample processing, keeping samples on ice and minimizing the time between extraction and analysis can help prevent any potential degradation.

Experimental Protocols

UHPLC-MS/MS Method for this compound Quantification

This protocol provides a general framework. Optimization will be required for specific instrumentation and matrices.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (if available).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge.

    • Alternatively, for a cleaner sample, perform LLE with ethyl acetate or use an appropriate SPE cartridge.

    • Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UHPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These will need to be optimized by infusing a standard solution of this compound. The precursor ion will be the [M-H]⁻ of this compound, and the product ions will be characteristic fragments.

    • Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for your specific instrument.

Data Presentation

Table 1: UHPLC-MS/MS Validation Parameters for this compound Quantification

ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.998
LLOQSignal-to-Noise > 101 ng/mL
Accuracy85-115% (80-120% for LLOQ)95.2%
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)6.8%
RecoveryConsistent and reproducible88%
Matrix Effect85-115%92%
Stability> 85% recoveryStable for 24h at RT

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction LLE or SPE Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection UHPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_signal Low or No Signal cluster_variability High Variability Problem Poor Quantification Results Tailing Tailing Problem->Tailing Tailing Fronting Fronting Problem->Fronting Fronting Split Split Problem->Split Split Check_Instrument Check Instrument Settings Problem->Check_Instrument Low Signal Optimize_Prep Optimize Sample Prep Problem->Optimize_Prep Low Signal Check_Pipetting Review Pipetting Problem->Check_Pipetting High Variability Use_IS Use Internal Standard Problem->Use_IS High Variability

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

Lantanilic Acid: A Comparative Analysis of its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial spectrum of Lantanilic acid with established antibiotics, supported by available experimental data. Detailed methodologies for key antimicrobial susceptibility tests are also presented to aid in the validation and further exploration of this natural compound's potential.

Comparative Antimicrobial Activity

This compound, a triterpenoid isolated from Lantana camara, has demonstrated a selective antimicrobial profile. It exhibits notable activity against the Gram-positive bacterium Staphylococcus aureus and the opportunistic fungus Candida albicans. However, it shows inactivity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus epidermis.[1]

The following table summarizes the available quantitative data for this compound and compares it with the activity of three widely used antibiotics: Penicillin, Tetracycline, and Ciprofloxacin. It is important to note that the Minimum Inhibitory Concentration (MIC) values for the comparator antibiotics can vary significantly depending on the specific strain and the testing methodology used.

Table 1: Comparative Antimicrobial Spectrum

Antimicrobial AgentTarget MicroorganismMeasurementValue
This compound Staphylococcus aureusZone of Inhibition1.7 mm (at 500 µg/mL)[1]
Candida albicansZone of Inhibition9.3 mm (at 500 µg/mL)[1]
8.3 mm (at 250 µg/mL)[1]
4.6 mm (at 125 µg/mL)[1]
Escherichia coliZone of InhibitionInactive[1]
Pseudomonas aeruginosaZone of InhibitionInactive[1]
Staphylococcus epidermisZone of InhibitionInactive[1]
Penicillin Staphylococcus aureusMIC≤0.125 - >256 µg/mL
Tetracycline Escherichia coliMIC2 - >256 µg/mL
Ciprofloxacin Pseudomonas aeruginosaMIC0.1 - >512 µg/mL[2][3][4]

Experimental Protocols

The antimicrobial activity data presented in this guide is primarily based on two standard laboratory methods: the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk on an agar plate inoculated with the test organism.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared in sterile saline or broth.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Placement: Paper disks impregnated with a standard concentration of the antimicrobial agent are placed on the agar surface using sterile forceps.

  • Incubation: The plates are incubated at a specified temperature (typically 35-37°C) for 16-24 hours.

  • Zone Measurement: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Protocol:

  • Serial Dilutions: A series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity or growth of the microorganism.

Proposed Mechanism of Action of this compound

The antimicrobial activity of this compound is believed to stem from its chemical nature as a triterpenoid. The lipophilic character of these molecules is thought to facilitate their interaction with and disruption of the microbial cell membrane and cell wall.[1] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

While the precise signaling pathways triggered by this compound are not yet fully elucidated, the proposed mechanism involves a direct physical interaction with the cell envelope, leading to a cascade of events that compromise cellular integrity.

Proposed Antimicrobial Mechanism of this compound cluster_lan This compound (Triterpenoid) cluster_cell Microbial Cell cluster_effects Cellular Effects LA This compound CM Cell Membrane LA->CM Lipophilic Interaction CW Cell Wall (in fungi and Gram-positive bacteria) LA->CW Lipophilic Interaction Disruption Membrane/Wall Disruption CM->Disruption CW->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Workflow for Antimicrobial Spectrum Validation

The following diagram illustrates a typical workflow for validating the antimicrobial spectrum of a compound like this compound.

Experimental Workflow for Antimicrobial Spectrum Validation cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_data Data Analysis cluster_conclusion Conclusion Compound Prepare this compound Stock Solution Disk Disk Diffusion Assay Compound->Disk MIC Broth Microdilution (MIC) Assay Compound->MIC Cultures Prepare Standardized Microbial Cultures (e.g., 0.5 McFarland) Cultures->Disk Cultures->MIC MeasureZones Measure Zones of Inhibition (mm) Disk->MeasureZones DetermineMIC Determine MIC (µg/mL) MIC->DetermineMIC Compare Compare with Control Antibiotics MeasureZones->Compare DetermineMIC->Compare Spectrum Determine Antimicrobial Spectrum (Broad vs. Narrow, Selective Activity) Compare->Spectrum

Caption: A typical workflow for validating antimicrobial spectrum.

References

Lantanilic Acid: A Comparative Analysis of its Antibacterial Efficacy Against Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of Lantanilic acid, a natural triterpenoid compound, with commercially available antibiotics. The information is compiled from existing scientific literature to aid in the evaluation of its potential as a novel antimicrobial agent.

Introduction to this compound

This compound is a pentacyclic triterpenoid isolated from the leaves of Lantana camara, a plant traditionally used in herbal medicine for treating various ailments, including infections.[1][2] As a member of the triterpenoid class of compounds, its antimicrobial activity is believed to stem from its ability to disrupt bacterial cell membranes.[1] This guide synthesizes the available data on its antibacterial spectrum and potency in comparison to established antibiotics.

Comparative Efficacy Data

Direct comparative studies of this compound against a wide array of commercial antibiotics using standardized Minimum Inhibitory Concentration (MIC) assays are limited in the current scientific literature. The available data is primarily from disk diffusion assays, which provide qualitative measures of antibacterial activity (zone of inhibition), and some limited quantitative data for related compounds and extracts of Lantana camara.

Qualitative Antibacterial Spectrum of this compound

A study by Ediruslan et al. investigated the antibacterial activity of this compound using the disk diffusion method. The results, summarized in Table 1, indicate that this compound shows activity against the Gram-positive bacterium Staphylococcus aureus but is inactive against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, and the Gram-positive bacterium Staphylococcus epidermis.[1]

Table 1: Zone of Inhibition (mm) of this compound and Amoxicillin

MicroorganismThis compound (500 µg/mL)Amoxicillin (500 µg/mL)
Staphylococcus aureus1.715.2
Staphylococcus epidermisNo activity14.8
Escherichia coliNo activity13.7
Pseudomonas aeruginosaNo activityNo activity

Source: Adapted from Ediruslan et al.[1]

Quantitative Efficacy of a Related Triterpenoid: Lantic Acid

A study on lantic acid, a structurally related triterpenoid also isolated from Lantana camara, provides some quantitative data in the form of minimum inhibition doses against E. coli and Bacillus cereus, comparing it with chloramphenicol.

Table 2: Minimum Inhibition Doses (µg) of Lantic Acid and Chloramphenicol

MicroorganismLantic AcidChloramphenicol
Escherichia coli0.080.05
Bacillus cereus0.10.005

Source: Adapted from Barakat et al.[3]

Antimicrobial Activity of Lantana camara Extracts

Given the limited data on isolated this compound, examining the MIC values of Lantana camara extracts, where this compound is a major constituent, can provide broader insights into its potential antibacterial efficacy.

Table 3: Minimum Inhibitory Concentration (MIC) of Lantana camara Extracts

Bacterial StrainMethanol Extract (mg/mL)Ethanol Extract (mg/mL)Chloroform Extract (mg/mL)
Staphylococcus aureus56.5No MIC recorded
Pseudomonas aeruginosa8120.195
Escherichia coli812> 0.195
Proteus vulgaris--0.195
Vibrio cholerae--0.195

Source: Compiled from Naz et al. and Kumar et al.[4][5]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Disk Diffusion Assay for Antibacterial Activity

This method provides a qualitative assessment of antibacterial susceptibility.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Substance: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test substance (e.g., this compound dissolved in a suitable solvent) and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test substance (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Standardized Inoculum Lantanilic_Acid_Stock This compound Stock Solution Serial_Dilution Serial Dilution of This compound in 96-well plate Lantanilic_Acid_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanism of Action of Triterpenoids

Mechanism_of_Action cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Membrane_Disruption Membrane Disruption (Loss of integrity, leakage) Cell_Membrane->Membrane_Disruption causes Cytoplasm Cytoplasm Lantanilic_Acid This compound (Triterpenoid) Lantanilic_Acid->Cell_Membrane Lipophilic interaction Cell_Death Cell Death Membrane_Disruption->Cell_Death leads to

Caption: Proposed mechanism of bacterial cell membrane disruption by this compound.

Conclusion

The available evidence suggests that this compound, a triterpenoid from Lantana camara, possesses antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. However, a significant gap exists in the scientific literature regarding its quantitative efficacy (MIC values) in direct comparison with a broad range of commercial antibiotics. The data from Lantana camara extracts indicate a potential for antimicrobial action, but further studies on the isolated compound are necessary to fully elucidate its spectrum of activity and potency. The proposed mechanism of action, typical for triterpenoids, involves the disruption of the bacterial cell membrane. Future research should focus on standardized MIC and time-kill kinetic studies to rigorously evaluate the therapeutic potential of this compound as a novel antibacterial agent.

References

A Comparative Guide to Lantanilic Acid Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common extraction techniques for Lantanilic acid from Lantana camara, supported by experimental data and protocols.

This compound, a pentacyclic triterpenoid found in the leaves of Lantana camara, has garnered significant interest in the scientific community for its potential therapeutic properties. Efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides a comparative analysis of common extraction methods, summarizing their performance based on available experimental data.

Comparison of Extraction Method Performance

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. Below is a summary of the performance of different techniques based on data from scientific literature.

Extraction MethodPlant MaterialSolventExtraction TimeThis compound Yield (% w/w of crude extract)Purity
Maceration followed by Column Chromatography Dried leavesEthyl acetateNot SpecifiedNot directly specified, but 5120 mg isolated from 185 g of crude ethyl acetate extract.Crystalline form
Reflux Extraction (Soxhlet-type) Air-dried leavesMethanolNot Specified5120 mg isolated from 185 g of crude ethyl acetate fraction.Not Specified
Ultrasound-Assisted Extraction (UAE) Dried leaves35% Ethanol25 minutesData not available for this compound specifically, but high total phenolic content reported for L. camara extracts.[1]Not Specified

Note: Direct comparative studies on the extraction of this compound with detailed quantitative data on yield and purity are limited in publicly available literature. The data presented is compiled from individual studies focusing on the isolation of this compound. The yields reported for maceration and reflux extraction are for the final isolated compound after chromatographic purification.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of extraction processes. The following are protocols for the key experiments cited in this guide.

Maceration with Column Chromatography

This method involves soaking the plant material in a solvent at room temperature, followed by purification to isolate the target compound.

Protocol:

  • Plant Material Preparation: Air-dry the leaves of Lantana camara and grind them into a coarse powder.

  • Extraction:

    • Suspend the powdered leaves in methanol and reflux.

    • Concentrate the resulting extract under vacuum.

    • Suspend the residue in water and perform sequential extraction with ethyl acetate and n-butanol.

  • Purification:

    • Subject the ethyl acetate fraction (185 g) to column chromatography on a silica gel column.

    • Elute the column with a mixture of chloroform and methanol to obtain different fractions.

    • Further chromatograph the relevant fraction on a silica gel column using n-hexane with increasing amounts of acetone as the eluent to yield this compound (5120 mg).

Reflux Extraction

This technique utilizes heated solvent to continuously extract compounds from the plant material.

Protocol:

  • Plant Material Preparation: Air-dry the leaves of Lantana camara.

  • Extraction:

    • Extract the air-dried leaves (11.9 kg) with methanol under reflux.

    • Concentrate the extract in a vacuum to obtain a residue (660 g).

  • Fractionation:

    • Suspend the residue in water and partition it successively with ethyl acetate and n-butanol.

  • Isolation:

    • Subject the ethyl acetate fraction (185 g) to column chromatography on silica gel using a chloroform-methanol gradient.

    • Further purify the fraction containing this compound by column chromatography on silica gel with a hexane-acetone gradient to yield 5120 mg of this compound.

Ultrasound-Assisted Extraction (UAE)

This method employs ultrasonic waves to enhance the extraction process, often resulting in shorter extraction times and higher efficiency for certain compounds. While a specific protocol for this compound is not detailed in the available literature, a general optimized protocol for extracting phenolic compounds from Lantana camara leaves is as follows:

Protocol:

  • Plant Material Preparation: Use dried and powdered leaves of Lantana camara.

  • Extraction:

    • Mix the plant material with 35% ethanol at a solvent-to-solid ratio of 60:1 (mL/g).

    • Sonicate the mixture for 25 minutes.

    • This method has been shown to yield a high total phenolic content, suggesting its potential for extracting other bioactive compounds like this compound.[1]

Visualizing the Workflow and Comparison

To better understand the experimental processes and the relationships between different extraction methods, the following diagrams are provided.

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Fresh Lantana camara leaves drying Air/Oven Drying start->drying grinding Grinding to Powder drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet/Reflux grinding->soxhlet uae Ultrasound-Assisted Extraction (UAE) grinding->uae filtration Filtration maceration->filtration soxhlet->filtration uae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration fractionation Fractionation (Solvent Partitioning) concentration->fractionation purification Purification (Column Chromatography) fractionation->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for this compound extraction.

MethodComparison cluster_methods Extraction Methods cluster_params Key Performance Indicators maceration Maceration yield Yield of this compound maceration->yield Moderate purity Purity of Final Product maceration->purity Requires extensive purification time Extraction Time maceration->time Long solvent Solvent Consumption maceration->solvent High energy Energy Input maceration->energy Low soxhlet Soxhlet/Reflux soxhlet->yield High soxhlet->purity Requires extensive purification soxhlet->time Moderate to Long soxhlet->solvent Moderate soxhlet->energy High uae UAE uae->yield Potentially High (Data Needed) uae->purity Requires extensive purification uae->time Short uae->solvent Low to Moderate uae->energy Moderate

Caption: Logical comparison of this compound extraction methods.

References

Lantanilic Acid: A Comparative Analysis of In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

Lantanilic acid, a pentacyclic triterpenoid isolated from the plant Lantana camara, has demonstrated notable antimicrobial and antifungal properties in preclinical studies. This guide provides a comparative overview of its in vitro efficacy, placing its performance in context with established therapeutic agents. While in vitro data indicates promising antimicrobial potential, it is critical to note that in vivo correlation studies for this compound are not yet available in published literature. This guide summarizes the existing experimental data to inform future research and development directions.

Comparative Analysis of In Vitro Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activity of this compound has been evaluated using the disk diffusion method, a standard technique for assessing the susceptibility of microorganisms to specific compounds. The results are presented as the diameter of the zone of inhibition, where a larger zone indicates greater susceptibility of the microbe to the compound.

For comparative purposes, the activity of standard antibacterial and antifungal drugs, Amoxicillin and Amphotericin B, are presented below. Their efficacy is typically quantified by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of a drug that inhibits visible growth or results in microbial death, respectively.

This compound: Zone of Inhibition Data
MicroorganismConcentration (µg/mL)Zone of Inhibition (mm)
Bacteria
Staphylococcus aureus5001.7
Escherichia coli500Inactive
Pseudomonas aeruginosa500Inactive
Staphylococcus epidermis500Inactive
Fungi
Candida albicans5009.3
2508.3
1254.6

Data sourced from Der Pharma Chemica, 2016.[1][2]

Comparator Agents: MIC & MBC Data

Amoxicillin against Staphylococcus aureus

MetricConcentration (µg/mL)
MIC Range0.25 - 128
MBC Range0.25 - 512
MIC₅₀0.50

MIC₅₀ represents the concentration required to inhibit 50% of the tested isolates.

Amphotericin B against Candida albicans

MetricConcentration (µg/mL)
MIC0.5
MLC0.5

MLC (Minimum Lethal Concentration) is analogous to MBC for fungi.

Experimental Protocols

Disk Diffusion Method for this compound

The in vitro antimicrobial and antifungal activity of this compound was determined using the Kirby-Bauer disk diffusion method.

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2×10⁸ CFU/mL.

  • Agar Plate Inoculation : A sterile cotton swab is dipped into the standardized microbial suspension. The excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of microbial growth.

  • Disk Placement : Sterile filter paper disks impregnated with known concentrations of this compound are placed on the surface of the inoculated agar plate using sterile forceps.

  • Incubation : The plates are inverted and incubated under appropriate conditions (e.g., 35°C ± 2°C for 18-24 hours).

  • Measurement and Interpretation : Following incubation, the diameter of the clear zone of growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizing Workflows and Mechanisms

Experimental Workflow: Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B D Place Disks on Inoculated Agar B->D Lawn Culture C Prepare this compound Impregnated Disks C->D Test Compound E Incubate Plates (e.g., 37°C, 24h) D->E F Measure Zone of Inhibition (mm) E->F G Compare Zone Diameters to Determine Susceptibility F->G

Caption: Workflow of the Kirby-Bauer disk diffusion susceptibility test.

Proposed Mechanism of Action for this compound

As a triterpenoid, this compound is believed to exert its antimicrobial effects primarily through the disruption of microbial cell membranes. This mechanism is attributed to the lipophilic nature of the molecule.

G cluster_membrane Microbial Cell Membrane cluster_compound Extracellular cluster_effect Cellular Effects Membrane Phospholipid Bilayer Disruption Membrane Disruption & Increased Permeability Membrane->Disruption LantanilicAcid This compound (Triterpenoid) LantanilicAcid->Membrane Intercalation Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of this compound via cell membrane disruption.

References

Lantanilic Acid: A Comparative Benchmark Against Leading Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lantanilic acid, a natural triterpenoid, against established antifungal drugs. The objective is to offer a clear, data-driven benchmark of its antifungal efficacy based on available experimental evidence. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to aid in the evaluation of this compound as a potential antifungal candidate.

Comparative Antifungal Activity

The antifungal efficacy of this compound has been evaluated against Candida albicans, a prevalent fungal pathogen. The available data from disk diffusion assays are presented below in comparison to known antifungal agents. It is important to note that the data for this compound is currently limited to a single study, and further research is required to establish a broader spectrum of activity and ascertain its Minimum Inhibitory Concentration (MIC) against various fungal species.

Table 1: Zone of Inhibition Against Candida albicans

Antifungal AgentConcentration (µg/mL)Zone of Inhibition (mm)Fungal SpeciesReference
This compound 5009.3Candida albicans[1]
2508.3Candida albicans[1]
1254.6Candida albicans[1]
Ketoconazole 5006.5Candida albicans[1]
2504.8Candida albicans[1]
1253.2Candida albicans[1]

Note: The data for this compound and Ketoconazole are from a single comparative study, providing a direct benchmark.

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for drug development. While the specific mechanism of this compound is not yet fully elucidated, it is hypothesized to function as a membrane disruptor due to its lipophilic triterpenoid structure.[1] This section compares this proposed mechanism with those of well-established antifungal drug classes.

Table 2: Comparison of Antifungal Mechanisms of Action

Antifungal Drug ClassRepresentative Drug(s)Primary TargetMechanism of Action
Triterpenoid (Proposed) This compoundFungal Cell MembraneThe lipophilic nature of the molecule is suggested to disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death.[1]
Azoles KetoconazoleLanosterol 14-α-demethylaseInhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, by blocking the enzyme lanosterol 14-α-demethylase. This disruption of ergosterol production leads to a compromised cell membrane.[][3][4][5][6]
Polyenes Amphotericin BErgosterolBinds directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of intracellular ions, and ultimately, cell death.[7][8][9][10][11]
Echinocandins Caspofunginβ-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This weakens the cell wall, leading to osmotic instability and cell lysis.[12][13][14][15][16]

Visualizing Antifungal Mechanisms

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and mechanisms of action for each class of antifungal drug discussed.

Antifungal_Mechanisms cluster_Lantanilic_Acid This compound (Triterpenoid) cluster_Azoles Azoles (e.g., Ketoconazole) cluster_Polyenes Polyenes (e.g., Amphotericin B) cluster_Echinocandins Echinocandins (e.g., Caspofungin) LA This compound Membrane_Disruption Membrane Disruption LA->Membrane_Disruption Lipophilic interaction Cell Lysis Cell Lysis Membrane_Disruption->Cell Lysis Loss of integrity Azole Ketoconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase Azole->Lanosterol_Demethylase Inhibition Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks conversion of lanosterol to ergosterol Impaired Membrane\nFunction Impaired Membrane Function Ergosterol_Synthesis->Impaired Membrane\nFunction Depletion of ergosterol Polyene Amphotericin B Ergosterol Ergosterol Polyene->Ergosterol Binding Pore Formation Pore Formation Ergosterol->Pore Formation in cell membrane Ion Leakage Ion Leakage Pore Formation->Ion Leakage Cell Death Cell Death Ion Leakage->Cell Death Echinocandin Caspofungin Glucan_Synthase β-(1,3)-D-glucan synthase Echinocandin->Glucan_Synthase Inhibition Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Blocks synthesis of β-(1,3)-D-glucan Weakened Cell Wall Weakened Cell Wall Glucan_Synthesis->Weakened Cell Wall Osmotic Lysis Osmotic Lysis Weakened Cell Wall->Osmotic Lysis

Caption: Comparative mechanisms of action of different antifungal drug classes.

Experimental Protocols

To ensure reproducibility and transparency, the detailed methodology for the disk diffusion assay used to evaluate the antifungal activity of this compound is provided below. This protocol is based on standard antifungal susceptibility testing methods.

Disk Diffusion Assay for Antifungal Susceptibility

Objective: To determine the susceptibility of a fungal isolate to an antifungal agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Culture medium (e.g., Potato Dextrose Agar - PDA)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile paper disks (6 mm diameter)

  • This compound

  • Positive control antifungal drug (e.g., Ketoconazole)

  • Negative control (solvent used to dissolve the compounds, e.g., ethyl acetate)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • A pure culture of the test fungus is grown on an agar slant at 35°C for 24-48 hours.

    • A sterile loop is used to transfer a few colonies into a tube containing sterile saline.

    • The suspension is vortexed and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

  • Inoculation of Agar Plates:

    • A sterile cotton swab is dipped into the standardized fungal inoculum.

    • The excess fluid is removed by pressing the swab against the inside of the tube.

    • The surface of the PDA plate is evenly streaked with the swab in three directions to ensure confluent growth.

    • The inoculated plate is allowed to dry for 5-15 minutes.

  • Preparation and Application of Disks:

    • Stock solutions of this compound and the control antifungal are prepared at desired concentrations (e.g., 500 µg/mL, 250 µg/mL, 125 µg/mL).

    • Sterile paper disks are impregnated with a defined volume (e.g., 10 µL) of the test and control solutions.

    • A negative control disk is prepared using only the solvent.

    • The prepared disks are aseptically placed on the surface of the inoculated agar plate, ensuring firm contact.

  • Incubation:

    • The plates are incubated at 35°C for 24-48 hours.

  • Measurement and Interpretation:

    • After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters (mm).

    • The results are recorded and compared. A larger zone of inhibition indicates greater susceptibility of the fungus to the tested compound.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase A Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Agar Plate (e.g., PDA) A->D B Prepare Antifungal Solutions (this compound & Controls) C Impregnate Sterile Disks B->C E Place Disks on Agar C->E D->E F Incubate at 35°C (24-48 hours) E->F G Measure Zone of Inhibition (mm) F->G H Compare Results G->H

Caption: Workflow for the disk diffusion antifungal susceptibility test.

Conclusion and Future Directions

The preliminary evidence suggests that this compound exhibits promising antifungal activity against Candida albicans, with a greater zone of inhibition observed at higher concentrations compared to the established antifungal, Ketoconazole, in a single study.[1] The proposed mechanism of membrane disruption aligns with its chemical class, offering a potentially different target from some existing antifungal agents.

However, to fully assess the potential of this compound as a viable antifungal drug, further research is imperative. Key areas for future investigation include:

  • Determination of Minimum Inhibitory Concentration (MIC): Broth microdilution assays should be conducted to determine the MIC of this compound against a broad panel of clinically relevant yeasts and molds.

  • Spectrum of Activity: The antifungal activity of this compound needs to be evaluated against a wider range of fungal pathogens, including other Candida species, Aspergillus species, and dermatophytes.

  • Mechanism of Action Studies: In-depth studies are required to confirm the precise mechanism of action, including its effects on the fungal cell membrane and other potential cellular targets.

  • In Vivo Efficacy: Preclinical studies in animal models of fungal infections are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with existing antifungal drugs could reveal new therapeutic strategies.

This guide serves as a foundational benchmark for this compound. The presented data and protocols are intended to facilitate further research and development in the quest for novel and effective antifungal therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Lantanilic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the safe disposal of Lantanilic acid, a triterpenoid compound. By adhering to these procedures, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations.

I. Understanding this compound: Properties and Hazard Assessment

This compound (CAS No. 60657-41-2) is a triterpenoid with the molecular formula C₃₅H₅₂O₆. It is a solid organic acid soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Despite its name, the molecular formula of this compound does not contain any lanthanide elements; the name is derived from its isolation from plants of the Lantana genus.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard assessment is not available. However, as a non-halogenated organic acid, it should be handled with the standard precautions for this class of chemicals. This includes avoiding dust inhalation, and skin, and eye contact, and working in a well-ventilated area, preferably a fume hood.

II. Quantitative Data for Disposal

At present, there is no specific quantitative data available for the disposal of this compound, such as concentration limits for drain disposal or specific pH targets for neutralization. Therefore, it must be treated as a chemical waste product and disposed of through a licensed hazardous waste disposal service.

ParameterValue
pH for Neutralization Not Applicable (Treat as chemical waste)
Concentration Limits for Drain Disposal Not Applicable (Do not dispose down the drain)

III. Experimental Protocol for Disposal

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for the disposal of non-halogenated organic acids.

Materials Required:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Clearly labeled, non-reactive waste container with a secure lid (e.g., a high-density polyethylene or glass container). The label should read "Non-Halogenated Organic Waste" and specify "this compound."

  • Spatula or scoop for handling solid this compound.

  • Fume hood.

Procedure:

  • Preparation and Safety Precautions:

    • Conduct all handling and disposal procedures within a certified fume hood to minimize inhalation exposure.

    • Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection (Solid this compound):

    • Carefully transfer the solid this compound waste into a designated, properly labeled, non-reactive waste container using a clean spatula or scoop.

    • Ensure the container is securely sealed after the transfer.

  • Waste Collection (this compound in Solution):

    • If the this compound is in an organic solvent, it should be collected in a designated "Non-Halogenated Organic Solvent Waste" container.[1][2][3]

    • Do not mix with halogenated solvents, strong acids or bases, or other incompatible waste streams.[1][4]

    • Ensure the waste container is compatible with the solvent used.

    • Securely cap the waste container after adding the solution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company. Follow all institutional and local regulations for hazardous waste disposal.[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow cluster_2 This compound Disposal Workflow start Start: this compound Waste assess Assess Waste Form start->assess is_solid Solid? assess->is_solid is_solution In Organic Solvent? is_solid->is_solution No collect_solid Collect in Labeled 'Non-Halogenated Organic Waste' Container is_solid->collect_solid Yes collect_liquid Collect in Labeled 'Non-Halogenated Organic Solvent Waste' Container is_solution->collect_liquid Yes store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment.

References

Essential Safety and Logistical Information for Handling Lantanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Date of Issue: November 18, 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of Lantanilic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety protocols for analogous acidic compounds, such as Anthranilic acid and Chloranilic acid. A cautious approach is paramount.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound, as a triterpenoid acid, should be handled with care, assuming it may possess irritant and potentially harmful properties. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Must be worn at all times in the laboratory. Goggles provide a seal around the eyes for superior protection.
Hand Protection Nitrile or neoprene gloves.Inspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or punctured. Avoid latex gloves due to potential for allergies and poor chemical resistance.
Body Protection A flame-resistant lab coat.The lab coat should be fully buttoned. Remove immediately if significant contamination occurs.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or an organic vapor cartridge may be necessary.Engineering controls like fume hoods are the preferred method for exposure control.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Step 1: Pre-Handling Preparations

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Verify that an emergency eyewash station and safety shower are accessible and operational.

  • Assemble all necessary equipment and reagents before commencing work.

  • Review the experimental protocol and this safety guidance.

Step 2: Handling the Compound

  • Don all required PPE as specified in Table 1.

  • When weighing the solid compound, perform the task in a fume hood or a ventilated balance enclosure to avoid inhalation of fine powders.

  • To prepare solutions, slowly add this compound to the solvent to prevent splashing. If diluting an acid, always add acid to water, never the other way around[1].

  • Keep containers with this compound closed when not in use.

Step 3: Post-Handling Procedures

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][4].

  • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention[2][3].

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing this compound must be treated as hazardous waste. This includes unused compounds, contaminated solutions, and any materials used for cleaning up spills.

  • Containerization: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Irritant").

  • Disposal Pathway: Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not pour this compound or its solutions down the drain[6]. Contaminated lab materials such as gloves and paper towels should be collected in a designated hazardous waste bag.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Lantanilic_Acid_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_start Start: Review Protocol & SDS Information ppe Don Appropriate PPE prep_start->ppe setup Prepare Fume Hood & Equipment ppe->setup weigh Weigh this compound setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate collect_waste Collect Hazardous Waste experiment->collect_waste remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash Wash Hands remove_ppe->wash dispose Dispose via EHS label_waste Label Waste Container collect_waste->label_waste label_waste->dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

This guidance is intended to provide a framework for the safe handling of this compound. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always consult with your institution's environmental health and safety department for specific guidance and requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.